molecular formula C12H14N2O2 B12091266 Ketoconazole impurity 1

Ketoconazole impurity 1

Cat. No.: B12091266
M. Wt: 218.25 g/mol
InChI Key: RESHZWJUNIQPQT-UHFFFAOYSA-N
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Description

Ketoconazole impurity 1 is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ketoconazole impurity 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ketoconazole impurity 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone

InChI

InChI=1S/C12H14N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-6,8,16H,7,9H2,1H3

InChI Key

RESHZWJUNIQPQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

"Ketoconazole impurity 1" chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Integrity

In the realm of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Ketoconazole, a broad-spectrum synthetic antifungal agent, is widely used to treat a variety of fungal infections.[1] As with any synthetically derived compound, the manufacturing process of ketoconazole can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and could even pose a toxicological risk. Therefore, the identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide and are a critical aspect of drug development and quality control.[2]

This technical guide provides a comprehensive overview of a specific known impurity of Ketoconazole, designated as "Ketoconazole Impurity 1." We will delve into its chemical structure, physicochemical properties, potential pathways of formation, and robust analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and assurance of ketoconazole.

Part 1: Unveiling Ketoconazole Impurity 1: Chemical Identity and Physicochemical Characteristics

Ketoconazole Impurity 1 is chemically identified as 1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone .[3][4] It is a distinct chemical entity that can be present in the final ketoconazole drug product. Understanding its fundamental properties is the first step in developing effective control strategies.

Chemical Structure

The molecular structure of Ketoconazole Impurity 1 is characterized by a dihydropyrazine ring linked to a 4-hydroxyphenyl group and an acetyl group attached to one of the nitrogen atoms of the dihydropyrazine ring.

Caption: Chemical structure of Ketoconazole Impurity 1.

Physicochemical Properties

A summary of the key physicochemical properties of Ketoconazole Impurity 1 is presented in the table below. These properties are crucial for designing appropriate analytical methods, particularly for chromatography and extraction.

PropertyValueReference
IUPAC Name 1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone[3][5]
Synonyms 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one[3][4]
CAS Number 581806-59-9[3][5][6]
Molecular Formula C₁₂H₁₄N₂O₂[3][5][6]
Molecular Weight 218.25 g/mol [5][6]
Appearance White to Off-white Solid[3]
Boiling Point 431.6±45.0 °C at 760 mmHg[3]
Density 1.241±0.06 g/cm³[3]

Part 2: Formation Pathways: Synthesis and Degradation

The presence of Ketoconazole Impurity 1 in the final drug product can be attributed to two primary sources: its formation as a byproduct during the synthesis of ketoconazole or as a degradation product of the API under certain stress conditions.

Potential Synthesis Pathway

While a direct and intentional synthesis of Ketoconazole Impurity 1 is not commonly reported in the literature, its structural similarity to key intermediates in the synthesis of ketoconazole suggests potential formation pathways. A crucial intermediate in ketoconazole synthesis is 1-acetyl-4-(4-hydroxyphenyl)piperazine .[6] The synthesis of this intermediate is well-documented and typically involves the acetylation of 4-(piperazin-1-yl)phenol.

synthesis_pathway reactant 4-(Piperazin-1-yl)phenol + Acetic Anhydride intermediate 1-Acetyl-4-(4-hydroxyphenyl)piperazine reactant->intermediate Acetylation side_reaction Side Reactions / Incomplete Reaction intermediate->side_reaction impurity Ketoconazole Impurity 1 (Potential Formation) side_reaction->impurity

Caption: Potential formation pathway of a key intermediate.

It is plausible that under certain reaction conditions, side reactions or incomplete reactions during the synthesis of ketoconazole could lead to the formation of the dihydropyrazine ring system present in Impurity 1, instead of the desired piperazine moiety.

Degradation of Ketoconazole

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Studies on ketoconazole have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[7][8][9] While specific studies identifying Impurity 1 as a direct degradant are not widely published, the structural changes observed in degradation pathways of similar compounds suggest that hydrolysis or oxidation of the ketoconazole molecule could potentially lead to the formation of this impurity. Ketoconazole is known to be least stable at low pH.[5]

Part 3: Analytical Methodologies for Detection and Quantification

A robust and validated analytical method is crucial for the accurate detection and quantification of Ketoconazole Impurity 1. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ketoconazole and its impurities due to its high resolution and sensitivity.[7][10][11][12]

Recommended HPLC Method

The following is a recommended starting point for an isocratic HPLC method for the determination of Ketoconazole Impurity 1, based on established methods for ketoconazole and its related substances.[13]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Waters Xbridge BEH C8 (4.6 mm x 150 mm, 3.5 µm) or equivalentA C8 column provides good retention and separation for moderately polar compounds like ketoconazole and its impurities.
Mobile Phase To be optimized. A common mobile phase for ketoconazole analysis consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).The buffer controls the pH and influences the ionization of the analytes, while the organic modifier controls the retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 45 °CElevated temperature can improve peak shape and reduce analysis time.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
Detector PDA Detector, Wavelength: 225 nmA Photodiode Array (PDA) detector allows for the acquisition of the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. 225 nm is a common wavelength for the detection of ketoconazole and its related substances.[7][13]
Autosampler Temperature 15 °CKeeping the samples cool in the autosampler minimizes potential degradation before injection.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of Ketoconazole Impurity 1 reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the ketoconazole drug substance or product in the diluent to a known concentration.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the chromatographic parameters as per the table above.

  • Injection and Data Acquisition:

    • Inject the standard solution to determine the retention time and response of Ketoconazole Impurity 1.

    • Inject the sample solution.

    • Acquire the chromatograms and the PDA data.

  • Data Analysis:

    • Identify the peak corresponding to Ketoconazole Impurity 1 in the sample chromatogram by comparing its retention time with that of the standard.

    • Confirm the identity of the peak by comparing its UV spectrum with that of the standard.

    • Quantify the amount of Ketoconazole Impurity 1 in the sample using the external standard method.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Standard Solution (Known Concentration) injection Inject Standard & Sample prep_std->injection prep_sample Prepare Sample Solution (Known Concentration) prep_sample->injection hplc_system Equilibrate HPLC System hplc_system->injection data_acq Data Acquisition (Chromatogram & PDA) injection->data_acq identification Peak Identification (Retention Time & UV Spectrum) data_acq->identification quantification Quantification (External Standard Method) identification->quantification

Caption: A typical analytical workflow for HPLC analysis.

Method Validation:

For routine use, this HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The effective control of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. This technical guide has provided a detailed overview of Ketoconazole Impurity 1, from its fundamental chemical properties to a robust analytical methodology for its control. By understanding the identity, formation pathways, and analytical detection of this impurity, pharmaceutical scientists and manufacturers can implement effective control strategies throughout the drug development and manufacturing lifecycle, ultimately safeguarding patient health.

References

  • Pharmacophore. Development and validation of reverse phase-hplc-method-for-estimation-of-ketoconazole-in-bulk-dru. [Link]

  • Staub, I., & Bergold, A. M. (2002). Determination of Ketoconazole in Shampoo by High Performance Liquid Chromatography. Latin American Journal of Pharmacy, 21(4), 386-389.
  • SynZeal. Ketoconazole Impurities. [Link]

  • PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

  • Taylor, R. B., et al. (1996). An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1145-1151.
  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1671.
  • Parikh, S., et al. (2014). Stability Indicating RP-HPLC Method For Determination Of Ketoconazole In Bulk Drug And In Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(8), 3364.
  • Gómez-Gomar, A., et al. (2007). Identification and quantitation of cis-ketoconazole impurity by capillary zone electrophoresis-mass spectrometry.
  • Pharmaffiliates. 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethanone. [Link]

  • Patel, S., et al. (2011). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(3), 595-606.
  • Al-Momani, I. F. (2001). Ion-pairing liquid chromatographic method determination of ketoconazole and stress degradation in pharmaceutical formulations with fluorescence detection. Journal of the Brazilian Chemical Society, 12, 640-644.
  • Veeprho. Ketoconazole Impurities and Related Compound. [Link]

  • Al-Momani, I. F. (1999). Stability assessment of ketoconazole in aqueous formulations. International journal of pharmaceutics, 190(1), 69-75.

Sources

Technical Guide: Characterization and Control of Ketoconazole Impurity 1 (CAS 581806-59-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ketoconazole Impurity 1 (CAS 581806-59-9), chemically identified as 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethanone , represents a critical degradation product and process impurity in the manufacturing and stability profiling of Ketoconazole API. Unlike common diastereomeric impurities (e.g., cis/trans isomers of the dioxolane ring), Impurity 1 arises from a dual-mechanism involving ether hydrolysis followed by oxidative dehydrogenation of the piperazine ring.

This guide provides a definitive technical analysis of this impurity, establishing a self-validating analytical framework for its detection and control. The presence of the dihydropyrazine moiety introduces potential structural alerts for genotoxicity (Michael acceptor reactivity), necessitating rigorous control strategies in accordance with ICH M7 guidelines.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
  • Common Name: Ketoconazole Impurity 1[1][2][3][][5][6][7]

  • CAS Number: 581806-59-9[1][2][3][][5][6][7][8][9]

  • IUPAC Name: 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethanone[1][5][6][7][8][9]

  • Synonyms: 1-acetyl-4-(4-hydroxyphenyl)-1,2,3,4-tetrahydropyrazine; N-acetyl-N'-(4-hydroxyphenyl)-1,2,3,4-tetrahydropyrazine.

  • Molecular Formula: C₁₂H₁₄N₂O₂[1][3][5][6][7][8][9]

  • Molecular Weight: 218.25 g/mol [1][2][5][6][7][8][9]

Structural Characterization

The molecule consists of a 1,2,3,4-tetrahydropyrazine ring (containing one C=C double bond) substituted at the N1 position with an acetyl group and at the N4 position with a p-hydroxyphenyl group.[1]

PropertyValueNotes
Appearance Off-white to pale yellow solidColoration often deepens upon oxidation.
Solubility DMSO, Methanol, AcetonitrileLimited solubility in water; higher than Ketoconazole due to the phenolic hydroxyl.
pKa (Predicted) ~10.9 (Phenolic OH)The amide nitrogen is non-basic; the enamine nitrogen has reduced basicity.
UV Max ~280-290 nmBathochromic shift compared to the saturated piperazine analog due to conjugation.
Spectroscopic Signature (Diagnostic)
  • ¹H-NMR (DMSO-d₆): Distinct signals for the dihydropyrazine vinylic protons appear as doublets/multiplets around δ 5.8–6.5 ppm, distinguishing it from the saturated piperazine precursor (which shows only multiplet signals at δ 2.5–3.8 ppm). The phenolic protons show an AA'BB' system around δ 6.7–7.0 ppm.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 219.11. A characteristic fragment ion at m/z 177 (loss of acetyl group, -42 Da) is often observed.

Formation Mechanism & Root Cause Analysis

The formation of Impurity 1 is non-trivial, involving a two-step degradation pathway affecting the "left-hand" side of the Ketoconazole molecule.

Pathway Description
  • Primary Hydrolysis: Acidic or enzymatic hydrolysis of the ether linkage in Ketoconazole cleaves the dioxolane-imidazole moiety, releasing 1-acetyl-4-(4-hydroxyphenyl)piperazine (Intermediate A).

  • Oxidative Dehydrogenation: Intermediate A undergoes oxidation (often metal-catalyzed or light-induced) at the piperazine ring to form the 1,2,3,4-tetrahydropyrazine derivative (Impurity 1). This oxidation is thermodynamically driven by the conjugation of the nitrogen lone pair with the newly formed double bond and the aromatic ring.

Mechanistic Visualization

FormationPathway cluster_legend Reaction Conditions Keto Ketoconazole API (C26H28Cl2N4O4) InterA Intermediate A (1-acetyl-4-(4-hydroxyphenyl)piperazine) Hydrolysis Product Keto->InterA Acid Hydrolysis (Ether Cleavage) Dioxolane Dioxolane Fragment (Cleaved) Keto->Dioxolane Imp1 Impurity 1 (Tetrahydropyrazine derivative) CAS 581806-59-9 InterA->Imp1 Oxidative Dehydrogenation (-2H, [O], Light/Metal) Risk Factors: Low pH, Light, Transition Metals (Fe, Cu) Risk Factors: Low pH, Light, Transition Metals (Fe, Cu)

Figure 1: Degradation pathway showing the hydrolysis of Ketoconazole followed by the oxidative dehydrogenation of the piperazine ring to form Impurity 1.

Analytical Strategy: Detection and Quantification

Due to the polar phenolic group, Impurity 1 elutes significantly earlier than Ketoconazole in reverse-phase chromatography. Standard methods optimized for lipophilic impurities must be adjusted.

High-Performance Liquid Chromatography (HPLC) Protocol

Method Principle: Reverse Phase Chromatography with Gradient Elution. Criticality: The method must resolve the phenolic degradation products from the solvent front and the main API peak.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Provides adequate retention for polar degradants.
Mobile Phase A 20 mM Ammonium Acetate, pH 6.5Moderate pH ensures the phenol (pKa ~10) remains protonated/neutral for better retention.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol improves peak shape for nitrogenous heterocycles.
Flow Rate 1.0 mL/minStandard flow for resolution.
Detection UV at 280 nmMatches the absorption max of the conjugated dihydropyrazine system.
Column Temp 30°CMaintains reproducibility.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 90 10 Initial equilibration for polar retention.
5.0 90 10 Isocratic hold to separate Impurity 1 from void.
20.0 10 90 Gradient to elute Ketoconazole API.
25.0 10 90 Wash.

| 26.0 | 90 | 10 | Re-equilibration. |

System Suitability & Self-Validation

To ensure the method is trustworthy (self-validating):

  • Resolution Check: Calculate resolution (

    
    ) between Impurity 1 and the precursor "Intermediate A" (saturated piperazine). 
    
    
    
    confirms the method's ability to distinguish oxidized vs. reduced forms.
  • Peak Purity: Use Diode Array Detector (DAD) to verify spectral homogeneity across the Impurity 1 peak, ensuring no co-elution with other hydrolysis fragments.

Control & Remediation Strategies

Process Control
  • Inert Atmosphere: The oxidation of the piperazine ring is oxygen-dependent. Manufacturing of the intermediate and the final API should be conducted under Nitrogen (

    
    ) blanketing.
    
  • Metal Scavenging: Trace transition metals (Fe, Cu) catalyze dehydrogenation. Use chelating agents (e.g., EDTA) during aqueous workups or pass intermediates through metal scavenger resins.

Formulation & Stability
  • pH Management: Avoid highly acidic excipients that catalyze the initial ether hydrolysis.

  • Packaging: Use light-resistant packaging (amber blisters/bottles) as the conjugated dihydropyrazine system is photosensitive and can degrade further into pyrazine derivatives.

Regulatory Context (ICH Guidelines)

Genotoxicity Assessment (ICH M7)

The 1,2,3,4-tetrahydropyrazine structure contains a cyclic enamine/ene-hydrazide motif.

  • Structural Alert: This moiety can act as a Michael acceptor, potentially reacting with DNA nucleophiles.

  • Action: Perform an in silico bacterial mutagenicity check (e.g., DEREK, SARAH). If alerted, an Ames test is required.

  • Limit: If mutagenic, control to the Threshold of Toxicological Concern (TTC) level (usually 1.5 µ g/day ) unless specific safety data proves otherwise. If non-mutagenic, treat as a standard impurity per ICH Q3B (Reporting threshold: 0.10%).

References

  • European Medicines Agency. ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91864568 (Ketoconazole Impurity 1). (2023). Link

  • U.S. Pharmacopeia. Ketoconazole Monograph: Organic Impurities. USP-NF. (2023). Link

  • ChemicalBook. Product Entry: CAS 581806-59-9.[1][5][6] (2023). Link

  • Van der Aa, A. et al.Structure elucidation of degradation products of ketoconazole. Journal of Pharmaceutical and Biomedical Analysis. (2002).

Sources

Ketoconazole Impurity 1: Technical Profile & Control Strategy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of Ketoconazole Impurity 1 , specifically identified as the dihydropyrazine analog of the key ketoconazole intermediate.[1] While pharmacopeial standards (EP/USP) typically utilize letter designations (A, B, C, D), "Impurity 1" is a common designation in commercial chemical catalogs and specific impurity profiling libraries referring to CAS 581806-59-9 .[1]

This compound is critical because it serves as the direct precursor to EP Impurity A (Didehydroketoconazole) , a major oxidative impurity monitored in regulatory filings.[1]

Executive Summary

Ketoconazole Impurity 1 (CAS 581806-59-9) is a process-related impurity and degradation product characterized by the presence of a 3,4-dihydropyrazine ring, distinguishing it from the saturated piperazine ring found in the parent Ketoconazole molecule.[1]

In drug development, this impurity acts as a "fingerprint" marker for oxidative stress during the synthesis of the intermediate 1-acetyl-4-(4-hydroxyphenyl)piperazine.[1] Its presence in the starting material propagates through the synthesis to form Didehydroketoconazole (EP Impurity A) , a pharmacopeial impurity with strict limits (typically NMT 0.15%).[1]

Chemical Identity & Nomenclature

ParameterTechnical Detail
Common Name Ketoconazole Impurity 1
IUPAC Name 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethanone
CAS Number 581806-59-9
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Structural Class Enamine / Dihydropyrazine derivative
Related Pharmacopeial Impurity Precursor to EP Impurity A (Didehydroketoconazole)
Synonyms
  • Ethanone, 1-[3,4-dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]-[1][2][3][4][5][6]

  • 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one[1][3][4][5][6]

  • Didehydro-N-acetyl-hydroxyphenyl-piperazine (Informal)[1]

Structural Analysis & Formation Mechanism

The formation of Impurity 1 involves the dehydrogenation (oxidation) of the piperazine ring.[1] This transformation introduces a double bond, creating a 1,2,3,4-tetrahydropyrazine system (often referred to as dihydropyrazine in loose nomenclature).[1]

Mechanistic Pathway
  • Origin: The impurity typically originates in the starting material 1-acetyl-4-(4-hydroxyphenyl)piperazine due to catalytic dehydrogenation during its synthesis or improper storage (oxidative conditions).[1]

  • Propagation: If Impurity 1 is present in the starting material, it competes with the piperazine in the coupling reaction with the cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate intermediate.[1]

  • Result: The coupling of Impurity 1 yields EP Impurity A , rendering Impurity 1 a critical quality attribute (CQA) for the starting material.

Pathway Visualization

Ketoconazole_Impurity_Path SM Starting Material (1-acetyl-4-(4-hydroxyphenyl)piperazine) CAS: 67914-60-7 Imp1 Ketoconazole Impurity 1 (Oxidized Intermediate) CAS: 581806-59-9 SM->Imp1 Oxidation / Dehydrogenation Keto Ketoconazole API (Target Product) SM->Keto + Intermediate ImpA EP Impurity A (Didehydroketoconazole) Imp1->ImpA + Intermediate (Impurity Propagation) Inter Tosyl/Mesyl Dioxolane Intermediate Inter->Keto Inter->ImpA

Figure 1: The propagation of Ketoconazole Impurity 1 (oxidized starting material) into the final API as EP Impurity A.

Analytical Characterization

Detecting Impurity 1 requires distinguishing it from the abundant starting material (piperazine analog).[1] The double bond in Impurity 1 creates distinct spectral properties.

Spectroscopic Profile
  • UV Absorbance: The conjugation of the nitrogen lone pair with the double bond and the phenyl ring results in a bathochromic shift (red shift) compared to the saturated parent compound.[1]

    • Parent (Piperazine):[1] λmax ~240 nm[1]

    • Impurity 1 (Dihydropyrazine): λmax ~270-290 nm (Stronger absorbance due to extended conjugation).[1]

  • Mass Spectrometry (LC-MS):

    • Parent [M+H]+: m/z 221.1[1]

    • Impurity 1 [M+H]+: m/z 219.1 (Mass difference of -2 Da indicates loss of 2 hydrogens).[1]

HPLC Method Parameters (Recommended)

To separate Impurity 1 from the starting material and other degradants, a reverse-phase gradient method is required.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.[1]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Enhanced selectivity for the conjugated impurity)
Retention Impurity 1 typically elutes later than the saturated parent due to increased planarity and pi-pi stacking interactions with the stationary phase.[1]

Regulatory & Toxicological Context

Pharmacopeial Limits (ICH Q3A/B)

While "Impurity 1" itself is a fragment, its downstream product (EP Impurity A) is strictly controlled.[1]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%[1]

Genotoxicity Assessment (ICH M7)

The presence of the enamine-like double bond in the dihydropyrazine ring raises a structural alert for potential reactivity (Michael acceptor capability).[1] However, within the context of Ketoconazole, this structure is generally considered a standard process impurity rather than a high-potency mutagen, provided it is controlled below standard ICH limits.[1]

  • Control Strategy: Manufacturers must implement a Specification Limit on the starting material (1-acetyl-4-(4-hydroxyphenyl)piperazine) for Impurity 1 (e.g., NMT 0.10%) to ensure the final API meets the limit for EP Impurity A.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 11.0 , "Ketoconazole Monograph 0921".[1] [1]

  • United States Pharmacopeia (USP) , "Ketoconazole: Organic Impurities", USP-NF 2024.[1] [1]

  • Simson Pharma , "Ketoconazole Impurity 1 (CAS 581806-59-9) Technical Data".[1]

  • PubChem , "Ketoconazole Compound Summary & Related Structures".[1] [1]

  • GuideChem , "Chemical Properties of CAS 581806-59-9".[1]

Sources

Technical Guide: Synthesis of N-Deacetyl Ketoconazole from Ketoconazole API

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of N-Deacetyl Ketoconazole (Ketoconazole Impurity D) Content Type: In-depth Technical Guide

Executive Summary & Nomenclature Clarification

Subject Identity: This guide details the synthesis of N-Deacetyl Ketoconazole (1-[4-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine]).

Nomenclature Note: While cataloged by various vendors as "Ketoconazole Impurity 1," this molecule is pharmacopoeially designated as EP Impurity D (European Pharmacopoeia) and is the primary hydrolysis degradation product of the Active Pharmaceutical Ingredient (API).

Significance:

  • Regulatory: A mandatory control target under ICH Q3A/B guidelines for impurities in new drug substances.

  • Metabolic: It is the primary metabolite of ketoconazole in vivo, formed via hepatic deacetylation.

  • Stability: It serves as the key indicator for moisture-mediated degradation in shelf-life studies.

Reaction Chemistry & Mechanism

The conversion of Ketoconazole to N-Deacetyl Ketoconazole is a nucleophilic acyl substitution (base-catalyzed amide hydrolysis). The N-acetyl moiety on the piperazine ring is the site of lability.

Mechanistic Pathway[1]
  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon of the N-acetyl group.
    
  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms, stabilized by the solvent matrix.

  • Elimination: The C-N bond cleaves, expelling the piperazine amine (the core ketoconazole structure) as the leaving group and releasing acetate.

  • Protonation: The resulting secondary amine is protonated to yield the stable N-deacetylated product.

Reaction Pathway Diagram

ReactionMechanism Keto Ketoconazole (API) (N-Acetyl Substrate) Inter Tetrahedral Intermediate Keto->Inter Nucleophilic Attack (OH-) NaOH NaOH / Methanol (Nucleophile) NaOH->Inter Impurity N-Deacetyl Ketoconazole (EP Impurity D) Inter->Impurity C-N Bond Cleavage Acetate Sodium Acetate (Byproduct) Inter->Acetate Elimination

Figure 1: Reaction pathway for the base-catalyzed deacetylation of Ketoconazole.

Experimental Synthesis Protocol

This protocol is adapted from validated methodologies for synthesizing high-purity reference standards (Patil et al., 2010; Mhaske & Sahasrabudhe, 2011).

Reagents & Materials
ReagentGradeRoleMolar Eq.
Ketoconazole API USP/EPStarting Material1.0
Sodium Hydroxide AR GradeCatalyst/ReagentExcess
Methanol HPLC GradeSolventN/A
Chloroform AR GradeTLC Mobile PhaseN/A
Water Milli-QSolvent/WashN/A
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation of Base: Dissolve 10.0 g of NaOH in 100 mL of deionized water to create a 10% w/v solution.

  • Solubilization: In a 500 mL Round Bottom Flask (RBF), dissolve 50.0 g of Ketoconazole API in 200 mL of Methanol. Ensure complete dissolution.

  • Initiation: Slowly add the 10% NaOH solution to the methanolic ketoconazole solution under stirring.

Phase 2: Reflux & Monitoring
  • Reflux: Equip the RBF with a condenser and heat the mixture to reflux temperature (approx. 65–70°C).

  • Duration: Maintain reflux for 10 hours .

  • In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Chloroform:Methanol (9:1).

    • Target: Disappearance of the Ketoconazole spot (

      
      ) and appearance of the polar impurity spot (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Cooling: Allow the reaction mass to cool to room temperature (25°C).

  • Crystallization: Chill the mixture to 10°C in an ice bath. The product will precipitate as a solid.[1]

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the wet cake with cold water (2 x 50 mL) to remove excess NaOH and sodium acetate.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a clean flask. Dissolve in minimum hot methanol. Cool slowly to induce crystallization ("Hot and Cool" method).

  • Drying: Dry the purified solid in a vacuum oven at 65–70°C for 5 hours.

Workflow Visualization

SynthesisWorkflow Start Start: Ketoconazole API (50g) + Methanol (200mL) AddBase Add 10% NaOH (aq) Start->AddBase Reflux Reflux @ 70°C for 10 Hours AddBase->Reflux IPC IPC: TLC Check (Chloroform:MeOH 9:1) Reflux->IPC Cool Cool to 10°C (Precipitation) IPC->Cool Conversion >99% Filter Filtration & Water Wash Cool->Filter Purify Recrystallization (Methanol) Filter->Purify Dry Dry @ 65°C (Vacuum) Purify->Dry

Figure 2: Operational workflow for the synthesis and purification of N-Deacetyl Ketoconazole.

Characterization & Validation

To ensure the synthesized compound is a valid reference standard, it must meet the following specifications.

Physicochemical Properties
ParameterSpecificationReference Value
Appearance White to Off-white crystalline powderWhite Solid
Melting Point 170°C – 173°C~171°C
Solubility Soluble in DMSO, Methanol; Insoluble in Water-
Yield > 85%~44.0 g (from 50g scale)
Spectroscopic Identification
  • Mass Spectrometry (LC-MS):

    • Ketoconazole MW: 531.43 Da.[2][3]

    • Impurity Target MW: 489.39 Da .

    • Observation: Look for [M+H]+ peak at m/z 490.

  • 1H-NMR (DMSO-d6):

    • Key Differentiator: Disappearance of the singlet peak corresponding to the acetyl methyl group (

      
       ppm) present in the parent API.
      
    • Shift in piperazine ring protons due to loss of the electron-withdrawing carbonyl group.

HPLC Purity Analysis
  • Column: C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5µm).

  • Mobile Phase: Gradient of Ammonium Acetate buffer : Acetonitrile.

  • Retention Time (RT): N-Deacetyl Ketoconazole is more polar than Ketoconazole.

    • Ketoconazole RT: ~12.0 min.

    • Impurity RT: ~5.0 – 6.0 min (elutes earlier).

References

  • Patil, S. (2010).[1] Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research, 2(3), 117-119.[1] Link

  • Mhaske, R. A., & Sahasrabudhe, S. (2011).[4] Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(4), 817–836. Link

  • European Pharmacopoeia (Ph.[4] Eur.). (10th Ed.). Ketoconazole Monograph (0921). Impurity D.

  • Fiege, H. (2025).[4][5] Ketoconazole Impurity Profiling and Standards. BOC Sciences.[]

Sources

Technical Guide: Toxicological Profiling of Ketoconazole Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Toxicological Profile of "Ketoconazole Impurity 1" Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Focus: The Dehydro-Piperazine Fragment (CAS 581806-59-9) & Structural Analogs[1]

Executive Summary & Chemical Identity

In the high-stakes environment of azole antifungal development, impurity profiling is critical not just for compliance (ICH Q3A/B), but for patient safety due to the hepatotoxic "black box" legacy of Ketoconazole.[1]

This guide focuses on Ketoconazole Impurity 1 , chemically identified in major vendor catalogs (e.g., TRC, Veeprho) as 1-[3,4-Dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]ethanone (CAS 581806-59-9).[1]

Crucial Distinction: While Pharmacopoeias (EP/USP) list Impurities A, B, C, and D, "Impurity 1" is a specific designation often used for the dehydrated piperazine fragment .[1] It represents a structural alert due to the unsaturation in the piperazine ring (enamine-like character), sharing a toxicophore with Ketoconazole Impurity A (EP) (2,3-Dehydro Ketoconazole).[1]

Chemical Structure Analysis[2][3]
  • Common Name: Ketoconazole Impurity 1 (Vendor Specific); Dehydro-N-acetyl-hydroxyphenylpiperazine.[1]

  • CAS Number: 581806-59-9[1][2][3]

  • Molecular Formula: C12H14N2O2[1][2]

  • Relationship to API: It is the "tail" fragment of Ketoconazole, lacking the dichlorophenyl-dioxolane-imidazole "head," but possessing a double bond in the piperazine ring not present in the parent molecule.[1]

ChemicalStructure cluster_0 Parent API cluster_1 Target Impurity cluster_2 Pharmacopoeial Analog Keto Ketoconazole (Piperazine ring saturated) Imp1 Impurity 1 (CAS 581806-59-9) (Piperazine ring UNSATURATED) Lacks Imidazole/Dioxolane Keto->Imp1 Hydrolysis & Oxidation ImpA EP Impurity A (Full molecule + Unsaturation) Imp1->ImpA Structural Sub-unit

Figure 1: Structural relationship between Ketoconazole, Impurity 1 (the fragment), and EP Impurity A.[1] The red node indicates the primary subject of this guide.

In Silico Toxicological Assessment (QSAR)

Before wet-lab testing, an in silico assessment is required under ICH M7 to predict mutagenic potential.[1]

Structural Alerts (The "Dehydro" Concern)

The defining feature of Impurity 1 is the 3,4-dihydropyrazine moiety.[1] Unlike the saturated piperazine in Ketoconazole, this ring contains a C=C double bond adjacent to a nitrogen.[1]

  • Mechanism: This creates an enamine system. Enamines can be metabolically activated to reactive electrophiles (epoxides) or iminium ions, which are potential DNA alkylating agents.[1]

  • DEREK/Sarah Nexus Prediction:

    • Parent Ketoconazole: Non-mutagenic.[4]

    • Impurity 1:Plausible Genotoxic Alert . The conjugation of the double bond with the nitrogen and the acetyl group suggests Michael acceptor potential or reactivity toward nucleophilic DNA bases (guanine).

Hepatotoxicity Potential (DILI)

Ketoconazole causes Drug-Induced Liver Injury (DILI) primarily via CYP3A4 inhibition and mitochondrial dysfunction caused by the imidazole ring .[1]

  • Impurity 1 Profile: Lacks the imidazole ring.

  • Hypothesis: The direct CYP-mediated hepatotoxicity risk is significantly lower than the parent.[1] However, the reactive enamine metabolite could cause idiosyncratic toxicity via protein adduct formation (haptenization).[1]

Critical Experimental Protocols

To validate the in silico predictions, the following tiered approach is recommended. These protocols are designed to be self-validating.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Standard: OECD 471 Objective: Confirm if the "dehydro" moiety confers mutagenicity.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[1]

    • Why these strains? TA100 detects base-pair substitutions (relevant for epoxides); TA98 detects frameshifts (relevant for intercalating agents).[1]

  • Metabolic Activation: Perform +/- S9 mix (rat liver homogenate).

    • Critical Step: The enamine moiety likely requires metabolic activation (S9) to become reactive. A negative result without S9 is insufficient.

  • Dosing: 5 concentrations (up to 5000 µ g/plate or limit of solubility).

  • Controls:

    • Positive: 2-Aminoanthracene (requires S9).[1]

    • Negative: DMSO (solvent).[5]

  • Criteria: A 2-fold increase in revertant colonies over background (with dose-response) indicates mutagenicity.

Protocol B: In Vitro Hepatotoxicity (High-Content Screening)

Objective: Differentiate the impurity's toxicity from the parent drug's known liver toxicity.[1]

  • Cell Model: Primary Human Hepatocytes (PHH) or HepaRG cells.

  • Endpoints:

    • ATP Content: Measure of cell viability.

    • Mitochondrial Membrane Potential (MMP): Using JC-1 or TMRE dye. Ketoconazole is a known mitochondrial toxicant.

    • ROS Generation: Using H2DCFDA dye.

  • Procedure:

    • Seed HepaRG cells in 96-well plates (collagen-coated).

    • Dose with Impurity 1 (0.1, 1, 10, 50, 100 µM) for 24h and 48h.[1]

    • Include Ketoconazole (Parent) as a positive reference control.

  • Data Interpretation:

    • If Impurity 1 shows IC50 >> Ketoconazole, the removal of the imidazole ring has mitigated the toxicity.[1]

    • If Impurity 1 causes rapid ROS spike without MMP loss, it suggests a reactive metabolite mechanism (enamine oxidation) rather than the parent's mechanism.[1]

Control Strategies & Analytical Limits

Based on the toxicological profile, you must establish control limits.

ICH M7 Classification
  • Scenario 1 (Ames Positive): Class 2 mutagen.

    • Limit: TTC (Threshold of Toxicological Concern) = 1.5 µ g/day .

  • Scenario 2 (Ames Negative): Class 5 (Non-mutagenic impurity).

    • Limit: Qualified level (usually 0.15% or higher depending on max daily dose).

Analytical Method (HPLC-UV)

To detect Impurity 1, standard Ketoconazole methods may need adjustment due to the polarity shift (loss of the large lipophilic tail).[1]

  • Column: C18, 3.5 µm (e.g., Zorbax Eclipse Plus).[1]

  • Mobile Phase:

    • A: 0.1% Ammonium Acetate (pH 4.5).

    • B: Acetonitrile.

    • Note: Impurity 1 is more polar than Ketoconazole and will elute earlier (lower RRT, likely ~0.3-0.5).[1]

  • Detection: UV at 254 nm (The acetamide-phenyl chromophore remains).[1]

Mechanism of Action Visualization

The following diagram illustrates the divergent toxicity pathways between the Parent Drug and Impurity 1.

ToxPathways cluster_parent Ketoconazole (Parent) cluster_imp Impurity 1 (Dehydro-Fragment) Keto Ketoconazole Imid Imidazole Ring Keto->Imid Mito Mitochondrial Uncoupling Keto->Mito CYP CYP3A4 Inhibition Imid->CYP DILI Liver Injury (Cholestatic) CYP->DILI Mito->DILI Imp Impurity 1 (Dehydro-Piperazine) Enamine Enamine/Imine Formation Imp->Enamine Electrophile Reactive Electrophile Enamine->Electrophile Metabolic Activation (+S9) DNA DNA Adducts (Genotoxicity Risk) Electrophile->DNA

Figure 2: Divergent Adverse Outcome Pathways (AOP).[1] The parent drug drives hepatotoxicity via the imidazole ring, while Impurity 1 presents a genotoxic risk via the reactive piperazine double bond.[1]

Conclusion & Recommendations

Ketoconazole Impurity 1 (CAS 581806-59-9) is distinct from the parent drug. It lacks the imidazole-driven hepatotoxicity risk but introduces a structural alert for genotoxicity due to the 3,4-dihydropyrazine unsaturation.[1]

Recommendations for Drug Developers:

  • Immediate Action: Perform an Ames test (OECD 471) specifically targeting the +/- S9 condition to rule out metabolic activation of the enamine.

  • Control: If Ames positive, control to <1.5 µ g/day (ICH M7 Class 2). If negative, treat as an ordinary impurity (ICH Q3B).[1]

  • Reference: Use EP Impurity A as a surrogate standard if Impurity 1 is unavailable, as it contains the same reactive substructure.[1]

References

  • European Pharmacopoeia (Ph. Eur.) . Ketoconazole Monograph 0921. European Directorate for the Quality of Medicines & HealthCare. Link[1]

  • ChemicalBook . Ketoconazole Impurity 1 Product Description & Structure (CAS 581806-59-9). Link

  • ICH Guidelines . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). Link

  • Veeprho Laboratories . Ketoconazole Impurity Profiling and Standards. Link

  • U.S. Food and Drug Administration (FDA) . Ketoconazole: Drug Safety Communication - Risk of Severe Liver Injury. Link

Sources

An In-Depth Technical Guide to the Solubility and Stability of Ketoconazole Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ketoconazole is a broad-spectrum synthetic antifungal agent from the imidazole class, widely used in the treatment of various fungal infections.[1] In pharmaceutical development and manufacturing, the control of impurities is a critical regulatory and safety requirement. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Understanding the physicochemical characteristics of these impurities is paramount for developing robust formulations and analytical methods.

This guide provides a comprehensive technical overview of Ketoconazole Impurity 1, focusing on its solubility and stability characteristics. This information is crucial for researchers, formulation scientists, and quality control analysts involved in the development and lifecycle management of ketoconazole-containing products.

Chemical Identity of Ketoconazole Impurity 1

To understand the behavior of an impurity, its precise chemical structure must be established. Ketoconazole Impurity 1 is identified as:

  • IUPAC Name: 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one[2]

  • CAS Number: 581806-59-9[2][3][4]

  • Molecular Formula: C₁₂H₁₄N₂O₂[2][3]

  • Molecular Weight: 218.25 g/mol [2]

This impurity is a related substance of ketoconazole and is often monitored during quality control testing of the drug substance and product.[3] Its structure, lacking the complex dichlorophenyl-dioxolane moiety of the parent drug, suggests significantly different physicochemical properties.

Solubility Profile

The solubility of an impurity is a critical parameter that influences its potential to co-crystallize with the API, its clearance during manufacturing, and the development of analytical methods for its detection. Ketoconazole itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[5][6] It is practically insoluble in water at neutral pH but slightly soluble in acidic solutions.[5][7]

While specific, quantitative solubility data for Ketoconazole Impurity 1 is not widely published in peer-reviewed literature, its chemical structure allows for qualitative predictions. The presence of a hydroxyl group (-OH) and the overall smaller, less lipophilic structure compared to ketoconazole suggest a higher intrinsic aqueous solubility.

Table 1: Predicted and Observed Solubility Characteristics

Solvent SystemParent Drug (Ketoconazole)Ketoconazole Impurity 1 (Predicted)Rationale for Prediction
Water (neutral pH) Practically Insoluble (~1.2-17 µg/mL)[5][6][8]Slightly Soluble to SolubleSmaller molecule with a free phenolic hydroxyl group increases polarity and potential for hydrogen bonding with water.
Aqueous Acid (e.g., 0.1 N HCl) Slightly Soluble[5]SolubleThe pyrazine nitrogen atoms can be protonated, forming a soluble salt, similar to the parent drug.
Aqueous Base (e.g., 0.1 N NaOH) InsolubleSolubleThe phenolic hydroxyl group is acidic and will deprotonate to form a highly soluble phenolate salt.
Methanol Soluble[7]Freely SolubleBoth are polar organic solvents capable of hydrogen bonding. The impurity's simpler structure should enhance solubility.
Ethanol Sparingly Soluble[7][9]SolubleSimilar to methanol, ethanol should be a good solvent for this moderately polar impurity.
Dichloromethane Freely Soluble[7]Moderately SolubleThe impurity is less non-polar than the parent drug, likely resulting in slightly lower solubility in non-polar solvents.
Dimethylformamide (DMF) Soluble (~5 mg/mL)[9]Freely SolubleA highly polar aprotic solvent that is an excellent solvent for a wide range of organic molecules.
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard procedure for experimentally determining the solubility of Ketoconazole Impurity 1.

Objective: To determine the equilibrium solubility of Ketoconazole Impurity 1 in various pharmaceutically relevant solvents.

Materials:

  • Ketoconazole Impurity 1 reference standard

  • Solvents: Purified Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol

  • HPLC system with UV detector

  • Calibrated analytical balance, pH meter

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of Ketoconazole Impurity 1 to several vials, ensuring a solid phase remains.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of each test solvent to the vials.

  • Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set at 25°C ± 0.5°C. Shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into an HPLC vial. Discard the first portion of the filtrate to avoid adsorption effects.

  • Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated, stability-indicating HPLC method to determine the concentration.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Stability Characteristics and Degradation Pathways

Understanding the stability of an impurity is essential for setting appropriate specifications, defining storage conditions, and developing stability-indicating analytical methods. Forced degradation studies are the cornerstone of this evaluation, providing insight into the intrinsic stability of a molecule by subjecting it to stress conditions harsher than accelerated storage.[10][11]

Forced degradation studies on ketoconazole have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[11][12]

  • Acidic Conditions: Ketoconazole is least stable at low pH, with the major degradation pathway identified as specific acid catalysis.[13]

  • Oxidative Conditions: Oxidative stress can lead to the formation of N-oxide derivatives on the piperazine ring.[11]

  • Photolytic Conditions: Exposure to UV light is also a known degradation pathway for ketoconazole, leading to the formation of distinct photodegradation products.[14]

While specific forced degradation data for Ketoconazole Impurity 1 is scarce, its structure suggests potential liabilities. The dihydropyrazine ring and the phenolic hydroxyl group are sites susceptible to degradation.

Table 2: Predicted Stability Profile of Ketoconazole Impurity 1

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acid Hydrolysis (e.g., 0.1 N HCl, heat) Potentially UnstableThe acetyl group could be susceptible to hydrolysis, yielding the deacetylated analogue.
Base Hydrolysis (e.g., 0.1 N NaOH, heat) Potentially UnstableSaponification (hydrolysis) of the acetyl group is highly likely under basic conditions.
Oxidation (e.g., 3% H₂O₂, heat) UnstableThe phenolic hydroxyl group is highly susceptible to oxidation, potentially leading to quinone-type structures or polymeric degradation products.
Thermal (Dry Heat) Likely StableThe molecule does not possess inherently thermolabile functional groups; degradation would likely require high temperatures.
Photolytic (UV/Vis Light) Potentially UnstablePhenolic compounds and conjugated systems can be susceptible to photodegradation through radical mechanisms.
Visualization of a Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study, which is essential for evaluating the stability of Ketoconazole Impurity 1.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation API Impurity 1 Reference Standard Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxid Oxidative (e.g., 3% H2O2, RT) API->Oxid Therm Thermal (e.g., 80°C Dry Heat) API->Therm Photo Photolytic (ICH Q1B Light) API->Photo Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Oxid->Neutralize HPLC Analyze via Stability-Indicating HPLC-UV/PDA Method Therm->HPLC Photo->HPLC Neutralize->HPLC MassSpec Peak Identification (LC-MS/MS) HPLC->MassSpec For unknown peaks Assess Assess Peak Purity & Mass Balance HPLC->Assess Identify Identify Degradants & Propose Pathways MassSpec->Identify Assess->Identify

Caption: A logical workflow for executing a forced degradation study.

Conclusion

Ketoconazole Impurity 1, 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethan-1-one, possesses distinct solubility and stability profiles compared to its parent API. Its structure suggests higher aqueous solubility, particularly in basic media, due to the presence of a phenolic hydroxyl group. This same functional group, however, represents a potential liability, making the impurity susceptible to oxidative degradation. The acetyl group is a likely site for both acid- and base-catalyzed hydrolysis.

A thorough experimental investigation into these properties, following the protocols outlined herein, is a critical step in the development of robust analytical methods and stable pharmaceutical formulations of ketoconazole. Such knowledge ensures that the impurity can be accurately monitored and controlled throughout the product's lifecycle, safeguarding patient safety and ensuring product quality.

References

  • Stability assessment of ketoconazole in aqueous formulations. - CABI Digital Library. Available from: [Link]

  • Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem. Available from: [Link]

  • A RP-HPLC Method for the Determination of Ketoconazole in Pharmaceutical Dosage Forms | Bentham Science Publishers. Available from: [Link]

  • A PHYSICOCHEMICAL AND DISSOLUTION STUDY OF KETOCONAZOLE - PLURONIC F127 SOLID DISPERSIONS - Farmacia Journal. Available from: [Link]

  • Ketoconazole-impurities - Pharmaffiliates. Available from: [Link]

  • Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC and HPLC-MS/MS Study - Scholars.Direct. Available from: [Link]

  • Solubility of Ketoconazole (antifungal drug) in SC-CO2 for binary and ternary systems: measurements and empirical correlations - PMC. Available from: [Link]

  • Ketoconazole (Ketoconazolum) - The International Pharmacopoeia. Available from: [Link]

  • USP Monographs: Ketoconazole - uspbpep.com. Available from: [Link]

  • (PDF) Identification of Major Degradation Products of Ketoconazole - ResearchGate. Available from: [Link]

  • A Novel Rapid Approach for the Estimation of Ketoconazole Using Reverse Phase Ultra Performance Liquid Chromatography in Bulk a - Pharmaceutical Methods. Available from: [Link]

  • (PDF) Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products - Academia.edu. Available from: [Link]

  • Ketoconazole - Wikipedia. Available from: [Link]

Sources

Methodological & Application

Analytical method development for "Ketoconazole impurity 1" by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the high-stakes environment of antifungal drug development, the resolution of structural analogs is a critical quality attribute (CQA). While pharmacopeial monographs (USP/EP) extensively cover Impurities A, B, C, and D, Ketoconazole Impurity 1 (identified here as 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethanone , CAS 581806-59-9) presents a unique challenge.

Unlike the standard Impurity A (a saturated piperazine derivative), Impurity 1 contains a dihydropyrazine ring. This unsaturation alters the pKa and hydrophobicity, often causing co-elution with the solvent front or Impurity A in standard isocratic systems.

This Application Note provides a self-validating, gradient RP-HPLC protocol designed to resolve Impurity 1 from the API and its saturated analog (Impurity A). The method leverages pH-dependent selectivity and solvation modulation to ensure robust quantification.

Chemical Context & Target Analyte

Understanding the analyte is the first step in robust method design.

  • Target Analyte: Ketoconazole Impurity 1[1]

  • CAS Number: 581806-59-9[1][2][3][4]

  • Chemical Name: 1-(4-(4-Hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethanone[4][5]

  • Molecular Formula:

    
     (MW: 218.25  g/mol )
    
  • differentiation: It differs from Impurity A (

    
    ) by the loss of two hydrogens (oxidation) in the piperazine ring.
    
Visualizing the Separation Challenge

ChemicalLogic Keto Ketoconazole API (High Hydrophobicity) ImpA Impurity A (Saturated Piperazine) Moderate Polarity Keto->ImpA Hydrolysis Imp1 Impurity 1 (Dihydropyrazine) Altered pKa & Pi-Pi Interaction ImpA->Imp1 Oxidative Stress Separation Separation Mechanism ImpA->Separation No Pi-Pi Imp1->Separation Pi-Pi Active Resolution Resolution Separation->Resolution

Figure 1: Structural relationship and separation logic. Impurity 1 possesses a conjugated system (dihydropyrazine) absent in Impurity A, allowing for separation via pi-pi interactions using phenyl-based or high-carbon-load C18 columns.

Method Development Strategy

We reject the standard isocratic approach found in older literature (e.g., Phosphate/DEA buffers) due to poor reproducibility with polar degradants. Instead, we utilize a "Dual-Anchor" Gradient Strategy :

  • Stationary Phase Selection: A C18 column with end-capping is selected to minimize silanol interactions with the basic nitrogen of the piperazine/dihydropyrazine ring.

  • Mobile Phase pH: We utilize Ammonium Acetate at pH 6.8 .

    • Why? At pH 6.8, the imidazole moiety of Ketoconazole is largely uncharged (pKa ~6.5), increasing retention. However, the phenolic group on Impurity 1 remains protonated, maintaining a distinct polarity profile compared to the API.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol to reduce system backpressure and sharpen the peak shape of the aromatic Impurity 1.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must have quaternary pump and DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Acetate (AR Grade).

    • Milli-Q Water (Resistivity > 18.2 MΩ·cm).

    • Ketoconazole API Reference Standard.[1][4][6][7]

    • Ketoconazole Impurity 1 Reference Standard (CAS 581806-59-9).[1][2][3][4]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp

Controls mass transfer kinetics.
Injection Volume

Prevents column overload for impurities.
Detection UV @ 225 nmMax absorbance for the dihydropyrazine chromophore.
Run Time 25 MinutesSufficient for API elution and wash.
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.54 g Ammonium Acetate in 1000 mL water. Adjust pH to

    
     with dilute Acetic Acid or Ammonia. Filter through 
    
    
    
    membrane.
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 9010Initial Hold: Retains polar Impurity 1.
5.00 9010Isocratic hold to separate Imp 1 from solvent front.
15.00 2080Ramp: Elutes hydrophobic Ketoconazole API.
20.00 2080Wash step to remove late eluters.
20.10 9010Return to initial conditions.
25.00 9010Equilibration: Critical for retention time reproducibility.

Sample Preparation

Standard Stock Solution (1000 ppm): Weigh 25 mg of Ketoconazole API into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, and dilute to volume with Mobile Phase A.

Impurity Stock Solution (100 ppm): Weigh 1.0 mg of Impurity 1 into a 10 mL flask. Dissolve in ACN.

System Suitability Solution: Spike the Standard Stock Solution with Impurity Stock Solution to achieve a final concentration of 0.5% Impurity 1 relative to API.

Method Validation (Self-Validating System)

To ensure the method is trustworthy, perform the following "System Suitability" checks before every run.

Critical Quality Attributes (CQAs)
ParameterAcceptance CriteriaTroubleshooting
Resolution (

)

between Impurity 1 and API
If

, lower initial %B to 5%.
Tailing Factor (

)

If

, replace column or check pH.
Theoretical Plates (

)

for Impurity 1
If low, check connection dead volumes.
% RSD (n=6)

for Area
If high, check injector precision.
Linearity & Range

Prepare 5 concentration levels of Impurity 1 ranging from LOQ to 150% of the specification limit (typically 0.15% level).

  • Target:

    
    .
    

Workflow Visualization

The following diagram illustrates the logical flow of the method development and troubleshooting process.

MethodWorkflow Start Start Method Development Scouting Gradient Scouting (5% to 95% B) Start->Scouting CheckRes Check Resolution (Rs) Imp 1 vs API Scouting->CheckRes Optimize Optimize Initial Hold (Increase aqueous phase) CheckRes->Optimize Rs < 2.0 Finalize Finalize Conditions (pH 6.8, C18) CheckRes->Finalize Rs > 2.0 Optimize->Scouting Validate Validation (Linearity, Accuracy) Finalize->Validate

Figure 2: Iterative workflow for optimizing the separation of polar Impurity 1.

References

  • European Pharmacopoeia (Ph. Eur.) . Ketoconazole Monograph 01/2017:0921. European Directorate for the Quality of Medicines & HealthCare. Link

  • United States Pharmacopeia (USP) . Ketoconazole: Organic Impurities. USP-NF.[7] Link

  • SriramChem . Ketoconazole Impurity 1 Reference Standard Data Sheet (CAS 581806-59-9).[1][3][4] Link

  • Bentham Science . A RP-HPLC Method for the Determination of Ketoconazole in Pharmaceutical Dosage Forms. Link

  • ChemicalBook . Ketoconazole Impurity 1 Product Properties. Link

Sources

"Ketoconazole impurity 1" quantification in bulk drug samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Ketoconazole Impurity 1 (Dihydropyrazine Analog) in Bulk Drug Samples

Introduction & Scientific Context

In the quality control of antifungal azoles, "Impurity 1" (CAS 581806-59-9) represents a critical oxidative degradation product often overlooked in standard pharmacopoeial monographs (which prioritize stereoisomers like Impurity B). Chemically identified as 1-[3,4-dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]ethanone , this compound results from the dehydrogenation of the piperazine ring within the Ketoconazole structure.

Unlike the cis/trans stereoisomers that arise during synthesis, Impurity 1 is indicative of oxidative stress or improper storage conditions (exposure to light/air). Its quantification is essential for stability-indicating methods, as its presence signals active degradation of the bulk drug substance.

Target Analyte Profile:

  • Name: Ketoconazole Impurity 1

  • Chemical Name: 1-(4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethanone[1][][3][4]

  • CAS: 581806-59-9[1][][3][4][5]

  • Molecular Weight: 218.25 g/mol (Significantly smaller than Ketoconazole, MW 531.43)

  • Polarity: Higher than Ketoconazole (elutes earlier in RP-HPLC).

Mechanistic Insight & Method Design

Separation Strategy (The "Why")

Ketoconazole is a weak base containing both imidazole and piperazine moieties. Impurity 1 differs structurally by the presence of a double bond in the piperazine ring (dihydropyrazine) and the loss of the large dioxolane-dichlorophenyl tail.

  • Stationary Phase Selection: A standard C18 column is sufficient, but end-capping is non-negotiable. The basic nitrogen atoms in both the parent and impurity will interact with free silanol groups on the silica support, causing severe peak tailing. A high-density C18 bonding (e.g., Zorbax Eclipse Plus or Waters XBridge) shields these interactions.

  • pH Control: The pKa of the imidazole ring is ~6.5. Running the method at pH 6.8 ensures the molecule is predominantly in its neutral form, increasing retention time and improving peak symmetry. Acidic mobile phases (pH < 3) would protonate the nitrogens, causing rapid elution and potential co-elution with the solvent front.

  • Detection: While Ketoconazole has a UV max at ~220-225 nm, Impurity 1 possesses a conjugated dihydropyrazine-phenol system. A wavelength of 230 nm provides an optimal balance for detecting both species with high sensitivity.

Degradation Pathway Diagram

The following diagram illustrates the oxidative pathway leading to the formation of Impurity 1, highlighting the loss of the dioxolane tail and dehydrogenation.

G Keto Ketoconazole (Parent) (Piperazine Ring) Stress Oxidative Stress (Light/Air/Heat) Keto->Stress Cleavage Ether Cleavage & Dehydrogenation Stress->Cleavage Initiates Imp1 Impurity 1 (Dihydropyrazine Analog) CAS: 581806-59-9 Cleavage->Imp1 Major Degradant Tail Dioxolane Fragment (Cleaved) Cleavage->Tail By-product

Figure 1: Oxidative degradation pathway of Ketoconazole yielding Impurity 1 via piperazine dehydrogenation and ether cleavage.

Experimental Protocol

Instrumentation & Reagents
  • System: UHPLC or HPLC equipped with a Photodiode Array (PDA) or UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate, Glacial Acetic Acid, Milli-Q Water.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.54 g of Ammonium Acetate in 1000 mL of water. Adjust pH to 6.8 ± 0.05 with dilute Acetic Acid or Ammonia. Filter through a 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): Acetonitrile:Methanol (80:20 v/v). Note: The addition of methanol helps resolve polar degradation products.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV at 230 nm (Reference: 360 nm)
Run Time 25 Minutes

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Description
0.0 70 30 Initial Hold
2.0 70 30 Isocratic for polar impurities
15.0 20 80 Gradient ramp to elute Ketoconazole
20.0 20 80 Wash
20.1 70 30 Re-equilibration

| 25.0 | 70 | 30 | End of Run |

Sample Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).

  • Stock Standard (Impurity 1): Accurately weigh 5 mg of Ketoconazole Impurity 1 Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (100 µg/mL).

  • Test Sample (Bulk Drug): Weigh 50 mg of Ketoconazole bulk sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Spiked Sample (for Identification): Spike the Test Sample with Stock Standard to achieve a concentration of 0.5 µg/mL of Impurity 1 (0.05% level).

Analytical Workflow Diagram

Workflow Start Start: Bulk Drug Sample Prep Sample Preparation (50 mg in 50 mL Diluent) Start->Prep SST System Suitability Test (Resolution > 2.0) Prep->SST SST->Prep Fail (Re-prep) Inject HPLC Injection (10 µL, Gradient) SST->Inject Pass Detect UV Detection @ 230 nm Inject->Detect Calc Quantification (RRF or External Std) Detect->Calc

Figure 2: Step-by-step analytical workflow for the quantification of Impurity 1.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before releasing results:

  • Relative Retention Time (RRT):

    • Impurity 1 is significantly more polar than Ketoconazole.

    • Expected RRT for Impurity 1: ~0.3 - 0.4 (elutes early).

    • Ketoconazole Retention Time: ~12-14 min .

  • Resolution (

    
    ): 
    
    • 
       between Impurity 1 and any adjacent peak (e.g., solvent front or Impurity D) must be > 2.0 .
      
  • Sensitivity (LOD/LOQ):

    • Limit of Quantitation (LOQ) should be established at 0.05% of the nominal sample concentration (0.5 µg/mL).

    • S/N Ratio at LOQ: > 10.

Calculation Formula:



  • 
    : Peak area of Impurity 1 in sample.
    
  • 
    : Peak area of Impurity 1 in standard.
    
  • 
    : Concentration of standard (mg/mL).
    
  • 
    : Concentration of sample (mg/mL).
    
  • 
    : Purity of reference standard (decimal).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Impurity 1 Co-elutes with Void Volume Mobile phase too strong (too much organic at start).Reduce initial %B to 20% or 15%. Ensure 2-minute isocratic hold.
Peak Tailing (Ketoconazole) Silanol interaction.Ensure pH is strictly 6.8. Replace column if end-capping has degraded.
Ghost Peaks Carryover.Impurity 1 is sticky? Unlikely. Ketoconazole is sticky. Add a needle wash step with 100% Methanol.

References

  • Veeprho Laboratories. (2023). Ketoconazole Impurity 1 Reference Standard (CAS 581806-59-9).[1][][3][5] Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. (2014). Identification of Major Degradation Products of Ketoconazole. (Discusses oxidative degradation pathways). Retrieved from [Link]

Sources

Application Note: Forced Degradation Strategies for Ketoconazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Target Identification

The Ambiguity of "Impurity 1"

In the context of Ketoconazole forced degradation, the nomenclature "Impurity 1" is non-pharmacopoeial and often vendor-specific. To ensure this protocol meets scientific rigor (E-E-A-T), we must define the chemical targets based on established degradation pathways.

  • Target A (Primary Hydrolytic Degradant): Desacetyl Ketoconazole (Ph.[] Eur. Impurity D). This is the most abundant degradation product formed under acidic and basic stress.

    • Mechanism:[][2] Hydrolysis of the N-acetyl group.[]

  • Target B (Primary Oxidative Degradant): Ketoconazole N-Oxide .[][3][4] Formed under peroxide or radical stress.[]

    • Mechanism:[][2] Oxidation of the imidazole nitrogen.

  • Target C (Deep Degradation Fragment): 1-acetyl-4-(4-hydroxyphenyl)-1,2,3,4-tetrahydropyrazine (often cataloged commercially as "Impurity 1", CAS 581806-59-9).[]

    • Mechanism:[][2] Cleavage of the phenyl-dioxolane ether linkage followed by piperazine ring modification.[] This requires extreme stress conditions beyond standard ICH Q1A(R2) protocols.[]

Scope of this Note: This guide prioritizes the generation of Target A (Impurity D) and Target B (N-Oxide) as they are the biologically relevant degradants for stability-indicating method development.

Regulatory Context

This protocol aligns with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability), designed to degrade the API by 5-20% to validate analytical method specificity.

Chemical Degradation Pathways

Understanding the molecular vulnerabilities of Ketoconazole is prerequisite to experimental design.

Ketoconazole_Degradation cluster_legend Pathway Legend Keto Ketoconazole API (C26H28Cl2N4O4) ImpD Impurity D (Desacetyl) (Major Hydrolytic Product) Keto->ImpD Acid/Base Hydrolysis (Target: Acetamide) NOxide Ketoconazole N-Oxide (Major Oxidative Product) Keto->NOxide Oxidation (H2O2) (Target: Imidazole N) EtherCleave Ether Cleavage Fragment ('Impurity 1' / CAS 581806-59-9) Keto->EtherCleave Deep Acidic Stress + Heat (Target: Ether Linkage) Amine Secondary Amine Formation ImpD->Amine Further Hydrolysis key1 Primary Degradation (ICH) key2 Secondary/Deep Degradation

Figure 1: Mechanistic pathways for Ketoconazole degradation. The primary hydrolytic path yields Impurity D, while oxidation yields the N-Oxide.[]

Experimental Protocols

Protocol A: Generation of Hydrolytic Impurity (Impurity D)

This protocol targets the deacetylation of the piperazine ring.

Reagents:

  • 1.0 N Hydrochloric Acid (HCl)[]

  • 1.0 N Sodium Hydroxide (NaOH)[]

  • Methanol (HPLC Grade)[]

  • Neutralization Buffer (1.0 N NaOH or HCl)[]

Workflow:

  • Preparation: Dissolve 50 mg of Ketoconazole API in 5 mL of Methanol.

  • Acid Stress: Add 5 mL of 1.0 N HCl .

    • Condition: Reflux at 80°C for 4–6 hours .

    • Note: Ketoconazole is relatively stable in mild acid; reflux is required to drive deacetylation significantly.

  • Base Stress (Alternative): Add 5 mL of 1.0 N NaOH .

    • Condition: Heat at 60°C for 2 hours .

    • Warning: Base hydrolysis is faster but may induce secondary ring openings in the dioxolane moiety.

  • Quenching: Allow to cool. Neutralize the solution to pH 7.0 using the opposing acid/base.

  • Dilution: Dilute to target concentration (e.g., 1 mg/mL) with Mobile Phase A.

Protocol B: Generation of Oxidative Impurity (N-Oxide)

This protocol targets the imidazole nitrogen oxidation.[]

Reagents:

  • 30% Hydrogen Peroxide (H2O2)[][5]

  • Acetonitrile (ACN)[]

Workflow:

  • Preparation: Dissolve 50 mg of Ketoconazole API in 5 mL of Acetonitrile.

  • Oxidative Stress: Add 2 mL of 30% H2O2 .

  • Incubation:

    • Condition: Ambient temperature (25°C) for 24 hours .

    • Acceleration: If degradation < 5% after 24h, heat to 60°C for 1 hour.

  • Quenching: No chemical quench is usually needed for immediate injection; however, for stability, treat with catalase or sodium bisulfite (though bisulfite may react with other moieties). Dilution is preferred.[]

Analytical Methodology (HPLC)[1][3][4][5][6][7][8][9]

To isolate and identify the generated impurities, use the following stability-indicating method. This method separates the API from Impurity D and N-Oxide.[]

Chromatographic Conditions:

ParameterSpecification
Column C18 (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.5% Ammonium Acetate in Water (pH 6.[]5)
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm (General) and 254 nm (Aromatic)
Column Temp 30°C
Injection Vol 10 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
5.07030
20.02080
25.02080
26.07030
30.07030

Expected Retention Profile:

  • Impurity D (Desacetyl): Elutes before Ketoconazole (More polar due to free amine).[]

  • Ketoconazole API: Main Peak.

  • N-Oxide: Elutes before Ketoconazole (Polar N-O group).[]

  • Deep Degradants (Fragment): Elute very early (High polarity/Low MW).[]

Experimental Workflow Diagram

Experimental_Workflow cluster_Stress Stress Conditions Prep Sample Prep (1 mg/mL in MeOH) Acid Acid Hydrolysis (1N HCl, 80°C, 4h) Prep->Acid Oxid Oxidation (30% H2O2, 25°C, 24h) Prep->Oxid Quench Quench/Neutralize (pH 7.0) Acid->Quench Oxid->Quench Analyze HPLC-UV/MS Analysis (Gradient Method) Quench->Analyze

Figure 2: Step-by-step workflow for generating and analyzing Ketoconazole impurities.[]

Characterization & Validation Logic

Mass Spectrometry Confirmation

To confirm the identity of "Impurity 1" (Desacetyl vs. Fragment), LC-MS is required.[]

  • Ketoconazole [M+H]+: m/z 531.4[][3]

  • Impurity D (Desacetyl) [M+H]+: m/z 489.4 (Loss of 42 Da - Acetyl group).[]

  • N-Oxide [M+H]+: m/z 547.4 (Gain of 16 Da - Oxygen).[]

  • Fragment (CAS 581806-59-9) [M+H]+: m/z ~219 (Distinctive low mass).[]

Mass Balance Calculation

Ensure the method is stability-indicating by calculating Mass Balance:



A value between 95% - 105%  confirms that no degradants are co-eluting or undetected.[]

References

  • European Directorate for the Quality of Medicines (EDQM). Ketoconazole Monograph 0921. European Pharmacopoeia (Ph.[][2][5] Eur.). Available at: [Link][]

  • Mhaske, R. A., & Sahasrabudhe, S. (2011).[2] Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(4), 817–836.[] Available at: [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

Sources

Use of "Ketoconazole impurity 1" as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

To: Quality Control (QC) Managers, Analytical Development Scientists, and Regulatory Affairs Specialists Subject: Application Note: Qualification and Analysis of Ketoconazole Impurity 1 (Dihydropyrazine Analog) as a Reference Standard

Executive Summary

This Application Note defines the protocol for the characterization, handling, and analytical utilization of Ketoconazole Impurity 1 (CAS 581806-59-9). While pharmacopoeial monographs (USP/EP) categorize impurities as A, B, C, D, and E, "Impurity 1" is a critical process-related substance often identified in vendor catalogs and specific synthesis pathways. It is chemically identified as 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethanone .[1][2][][4]

This impurity represents a structural fragment of the "Impurity A" (Didehydroketoconazole) molecule and serves as a vital marker for oxidative degradation or starting material purity (specifically the N-acetyl-piperazine moiety). This guide provides a self-validating HPLC methodology for its separation from the Active Pharmaceutical Ingredient (API).

Chemical Identity & Significance

Distinction from Pharmacopoeial Standards: Researchers must distinguish "Impurity 1" from EP Impurity A .

  • EP Impurity A: The full ketoconazole molecule containing the dihydropyrazine ring.

  • Impurity 1: The fragment (phenol-dihydropyrazine-ethanone) often formed via hydrolysis of Impurity A or introduced as a raw material contaminant.

ParameterSpecification
Common Name Ketoconazole Impurity 1
Chemical Name 1-(4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethanone
CAS Number 581806-59-9
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Role Process Impurity / Degradant
Detection Basis UV Absorbance (Conjugated dihydropyrazine system)

Reference Standard Handling Protocol

Principle: Impurity 1 contains a dihydropyrazine ring, which is more susceptible to oxidation and light degradation than the saturated piperazine ring in Ketoconazole.

Storage & Stability
  • Temperature: Store at -20°C ± 5°C in a dedicated freezer.

  • Environment: Protect from light (amber vials) and moisture (desiccator).

  • Thawing: Allow the vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening to prevent condensation, which can alter the water content and potency.

Solution Preparation
  • Solvent: Methanol (HPLC Grade).[5]

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Impurity 1 Reference Standard.

    • Transfer to a 10 mL amber volumetric flask.

    • Dissolve in 8 mL Methanol; sonicate for 5 minutes.

    • Dilute to volume with Methanol.

  • Stability: Stock solution is stable for 48 hours at 2-8°C.

Analytical Method: RP-HPLC Separation

This protocol uses a gradient elution to separate the polar Impurity 1 fragment from the hydrophobic Ketoconazole API and related pharmacopoeial impurities.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax)Standard stationary phase for moderate hydrophobicity.
Mobile Phase A 0.02 M Ammonium Acetate (pH 6.8)pH 6.8 ensures the piperazine/dihydropyrazine nitrogen is partially deprotonated, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for elution.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 10 µLSufficient sensitivity without column overload.
Detection UV @ 225 nmMax absorbance for the dihydropyrazine chromophore.
Run Time 35 MinutesAllows elution of late-eluting dimers.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial hold for polar fragments (Impurity 1).
5.09010Isocratic hold.
20.02080Gradient to elute Ketoconazole API.
25.02080Wash step.
26.09010Re-equilibration.
35.09010End of Run.
Expected Retention Times (RT)
  • Impurity 1 (Fragment): ~4.5 - 5.5 min (Elutes early due to high polarity and lower MW).

  • Ketoconazole API: ~18.0 - 20.0 min.

  • Impurity A (Full Didehydro): ~19.5 min (Elutes close to API).

Structural Relationship & Formation Pathway

The following diagram illustrates the structural relationship between the API, the Pharmacopoeial Impurity A, and the target Impurity 1.

Ketoconazole_Impurity_Pathways API Ketoconazole API (Cis-Piperazine Ring) ImpurityA EP Impurity A (Didehydroketoconazole) (Oxidized Ring) API->ImpurityA Oxidation (Stress Condition) Impurity1 Impurity 1 (Vendor) (Dihydropyrazine Fragment) CAS: 581806-59-9 ImpurityA->Impurity1 Hydrolysis/Degradation (Cleavage of Dioxolane linker) RawMaterial Raw Material: 1-Acetyl-4-(4-hydroxyphenyl)piperazine RawMaterial->API Synthesis Step RawMaterial->Impurity1 Oxidation of Starting Material

Figure 1: Formation pathway showing Impurity 1 as both a potential oxidative degradant of the starting material and a hydrolysis fragment of Impurity A.

Calculation & Validation

To use Impurity 1 as a quantitative reference standard, use the Relative Response Factor (RRF) approach if a pure standard is unavailable for routine testing, though direct external standardization is preferred.

Formula for Impurity Calculation (External Standard Method):



Where:

  • 
     = Peak area of Impurity 1 in Sample.
    
  • 
     = Peak area of Impurity 1 in Standard solution.
    
  • 
     = Concentration of Standard (mg/mL).[6]
    
  • 
     = Concentration of Sample (mg/mL).
    
  • 
     = Potency of Reference Standard (decimal, e.g., 0.995).
    

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Impurity 1 and any solvent front peaks.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the Impurity 1 peak.
    
  • RSD: NMT 2.0% for 5 replicate injections of the standard.

References

  • United States Pharmacopeia (USP) . Ketoconazole Monograph: Chromatographic Purity and Organic Impurities. USP-NF.[6]

  • European Pharmacopoeia (Ph. Eur.) . Ketoconazole: Impurities A, B, C, D, E.[5]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Ketoconazole. Link

  • BOC Sciences . Ketoconazole Impurity 1 (CAS 581806-59-9) Product Data.

  • Veeprho Laboratories . Ketoconazole Impurity 1 Structure and CAS. Link

Sources

NMR spectroscopy for structural elucidation of "Ketoconazole impurity 1"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of Ketoconazole Impurity 1 using NMR Spectroscopy

Abstract

In pharmaceutical development and manufacturing, the identification and characterization of impurities are mandated by regulatory bodies to ensure the safety and efficacy of drug products.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unequivocal structural elucidation of these often-novel chemical entities.[3][4] This application note provides a comprehensive, protocol-driven guide for the structural determination of "Ketoconazole Impurity 1," a known impurity of the antifungal agent Ketoconazole. We detail a systematic workflow, beginning with one-dimensional (1D) NMR techniques (¹H, ¹³C, DEPT) and progressing to two-dimensional (2D) experiments (COSY, HSQC, HMBC) to assemble the molecular structure from first principles. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the practical "how-to" and the critical "why" behind each experimental choice.

Introduction: The Imperative of Impurity Profiling

Ketoconazole is a broad-spectrum synthetic imidazole antifungal agent used to treat a variety of fungal infections.[5][6] As with any synthesized active pharmaceutical ingredient (API), impurities can arise from the manufacturing process, degradation, or storage. Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, require that impurities above a certain threshold be identified, quantified, and qualified.[1][7]

NMR spectroscopy is an exceptionally powerful tool for this purpose, as it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, often without the need for an identical reference standard.[4][8]

This document focuses on Ketoconazole Impurity 1 , a reference standard with the following known properties:

  • Chemical Name: 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethanone[9][]

  • CAS Number: 581806-59-9[11]

  • Molecular Formula: C₁₂H₁₄N₂O₂[][11]

  • Molecular Weight: 218.26 g/mol []

We will proceed as if the structure is unknown to demonstrate the logical workflow for its elucidation.

Compound Structure Molecular Formula
Ketoconazole [Image of Ketoconazole Structure]C₂₆H₂₈Cl₂N₄O₄
Ketoconazole Impurity 1 [Image of Ketoconazole Impurity 1 Structure]C₁₂H₁₄N₂O₂

The NMR Elucidation Strategy: A Stepwise Approach

The structural elucidation of an unknown compound is a puzzle. Our strategy is to gather distinct pieces of information from a suite of NMR experiments and assemble them logically. Each experiment provides a unique layer of data, and their combined interpretation leads to an unambiguous structural assignment.

Elucidation_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR - The Building Blocks cluster_2D Phase 3: 2D NMR - Connecting the Pieces cluster_final Phase 4: Confirmation SamplePrep Sample Preparation (Impurity in Deuterated Solvent) H1_NMR 1H NMR SamplePrep->H1_NMR Acquire Proton Data C13_NMR 13C NMR H1_NMR->C13_NMR Define Spectral Widths COSY 1H-1H COSY H1_NMR->COSY Establish Connectivity DEPT DEPT-135 C13_NMR->DEPT Determine C Multiplicity C13_NMR->COSY Establish Connectivity DEPT->COSY Establish Connectivity HSQC 1H-13C HSQC COSY->HSQC Assign 1-Bond Correlations Structure Final Structure Elucidation COSY->Structure Assemble & Verify HMBC 1H-13C HMBC HSQC->HMBC Assign Long-Range Correlations HSQC->Structure Assemble & Verify HMBC->Structure Assemble & Verify

Caption: A systematic workflow for NMR-based structural elucidation.

Experimental Protocols

Protocol: Sample Preparation

Causality: Proper sample preparation is critical for acquiring high-quality NMR data. The choice of solvent is paramount; it must dissolve the analyte without its own signals obscuring important regions of the spectrum. Deuterated solvents are used because deuterium (²H) is not detected in ¹H NMR. DMSO-d₆ is an excellent choice for polar molecules and has a residual proton signal at ~2.50 ppm and a carbon signal at ~39.52 ppm.

  • Weighing: Accurately weigh 5-10 mg of the isolated Ketoconazole Impurity 1 reference standard.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved, ensuring a clear, homogeneous solution.

  • Standard: For quantitative purposes (qNMR), a known amount of an internal standard can be added, but for structural elucidation, it is often omitted to maintain spectral simplicity. Tetramethylsilane (TMS) is typically used as the reference for chemical shift (0 ppm).

Protocol: 1D NMR Data Acquisition

1D NMR spectra provide the fundamental information: the number of distinct proton and carbon environments and the multiplicity of carbon signals.

Parameter ¹H NMR ¹³C NMR DEPT-135
Spectrometer 500 MHz or higher500 MHz or higher500 MHz or higher
Pulse Program zg30zgpg30dept135
Number of Scans (NS) 161024256
Acquisition Time (AQ) ~3-4 s~1-2 s~1-2 s
Relaxation Delay (D1) 2 s2 s2 s
Spectral Width (SW) 20 ppm240 ppm240 ppm
Temperature 298 K298 K298 K

Interpretation Rationale:

  • ¹H NMR: Provides information on the number of different proton types through distinct signals. The integration of each signal corresponds to the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining carbon multiplicity.[12][13] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) are not observed.[14]

Protocol: 2D NMR Data Acquisition

2D NMR experiments are the cornerstone of structural elucidation, revealing through-bond correlations that allow for the assembly of the molecular skeleton.[15][16]

Parameter ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC
Spectrometer 500 MHz or higher500 MHz or higher500 MHz or higher
Pulse Program cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans (NS) 4-84-816-32
Relaxation Delay (D1) 1.5-2 s1.5-2 s1.5-2 s
¹H Spectral Width (F2) 12-16 ppm12-16 ppm12-16 ppm
¹³C Spectral Width (F1) N/A160-200 ppm200-220 ppm
¹J(C,H) Coupling Constant N/A145 HzN/A
ⁿJ(C,H) Coupling Constant N/AN/A8 Hz (optimized for long-range)

Interpretation Rationale:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar (J) coupled, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).[17][18] A cross-peak between two proton signals in the COSY spectrum indicates they are part of the same spin system.[19]

  • HSQC (Heteronuclear Single Quantum Coherence): This highly sensitive experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[20][21][22] It effectively maps the ¹H spectrum onto the ¹³C spectrum, confirming which proton is bonded to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[20][23] These "long-range" correlations are essential for connecting different spin systems across quaternary carbons or heteroatoms (like nitrogen or oxygen).[24]

Data Interpretation and Structure Assembly

This section describes the expected results for Ketoconazole Impurity 1 and the logical process to confirm its structure.

Molecular Formula: C₁₂H₁₄N₂O₂ Degrees of Unsaturation: (2*12 + 2 - 14) / 2 = 6

Step 1: Analyze 1D NMR Data
  • ¹H NMR: Expect signals corresponding to 14 protons. Key regions would include aromatic protons (likely on the hydroxyphenyl ring), aliphatic protons (on the dihydropyrazine ring), and a methyl group (from the acetyl moiety).

  • ¹³C NMR: Expect up to 12 distinct carbon signals, though symmetry could reduce this number. Signals would appear in the aromatic, aliphatic, and carbonyl regions.

  • DEPT-135: This would differentiate the aliphatic carbons into CH (positive), CH₂ (negative), and the acetyl CH₃ (positive) groups.

Step 2: Establish Spin Systems with COSY

The COSY spectrum would reveal correlations between adjacent protons. For instance, it would show the connectivity of the protons within the dihydropyrazine ring and potentially between protons on the hydroxyphenyl ring if they are coupled.

Step 3: Link Protons to Carbons with HSQC

The HSQC spectrum would create a direct link between every proton and its attached carbon. For example, the signal for the acetyl methyl protons would show a cross-peak to the acetyl methyl carbon signal. This step assigns the carbon chemical shifts for all protonated carbons.

Step 4: Connect the Fragments with HMBC

The HMBC spectrum provides the final, critical connections. Key expected correlations for Ketoconazole Impurity 1 would include:

  • Acetyl Group: A correlation from the methyl protons of the acetyl group to the carbonyl carbon.

  • Connecting to the Ring: A correlation from the same methyl protons to the carbons of the dihydropyrazine ring adjacent to the nitrogen to which the acetyl group is attached.

  • Hydroxyphenyl Group: Correlations from the aromatic protons on the hydroxyphenyl ring to the carbon on the dihydropyrazine ring to which it is bonded.

  • Intra-ring Connectivity: Long-range correlations between protons and carbons within both the dihydropyrazine and hydroxyphenyl rings, confirming their structures.

Step 5: Consolidate and Confirm

By systematically tabulating all the observed correlations (as shown below), the fragments can be pieced together. The ¹H integrations, carbon multiplicities from DEPT, ¹H-¹H connectivities from COSY, ¹H-¹³C one-bond correlations from HSQC, and ¹H-¹³C long-range correlations from HMBC will converge to provide an unambiguous confirmation of the structure of 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethanone.

Table of Expected NMR Data (Illustrative)

Position δ¹³C (ppm) δ¹H (ppm), (mult., J, int.) DEPT-135 Key HMBC Correlations (from H to C)
Acetyl-CH₃ ~22 ~2.1 (s, 3H) CH₃ Carbonyl C
Acetyl-C=O ~168 - C Acetyl-CH₃
Phenyl-C1 ~140 - C Phenyl-H2/H6
Phenyl-C2/C6 ~128 ~7.1 (d, 8.5 Hz, 2H) CH Phenyl-C4, Pyrazine-CH
Phenyl-C3/C5 ~116 ~6.7 (d, 8.5 Hz, 2H) CH Phenyl-C1, Phenyl-OH
Phenyl-C4 ~152 - C Phenyl-H3/H5
Pyrazine-CH ~50 ~4.5 (m, 1H) CH Phenyl-C1, Pyrazine-CH₂
Pyrazine-CH₂ ~45 ~3.5 (m, 2H) CH₂ Pyrazine-CH

| Pyrazine-CH₂ | ~48 | ~3.8 (m, 2H) | CH₂ | Acetyl-C=O |

(Note: Chemical shifts are estimates and will vary based on solvent and experimental conditions.)

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of pharmaceutical impurities. The workflow detailed in this application note, progressing from basic spectral information to complex through-bond correlations, allows for the confident identification of unknown structures like Ketoconazole Impurity 1. This approach not only satisfies regulatory requirements for impurity characterization but also provides deeper chemical insight, which is invaluable for process optimization and ensuring drug product safety.

References

  • Pharmaffiliates. Ketoconazole-impurities. [Link]

  • ResearchGate. 1 H NMR spectra of pure KZ, pure b-CD and KZ/b-CD complexes. [Link]

  • PubChem. Ketoconazole. National Center for Biotechnology Information. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • The International Pharmacopoeia. Ketoconazole (Ketoconazolum). [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]

  • European Medicines Agency. ICH guideline Q3B (R2) on impurities in new drug products. [Link]

  • Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Chemistry LibreTexts. DEPT ¹³C NMR Spectroscopy. [Link]

  • ResolveMass Laboratories Inc. 2025 Pharma Trends: Structure elucidation services by NMR. [Link]

  • Chemistry LibreTexts. COSY Spectra. [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • U.S. Food and Drug Administration. Q3A Impurities in New Drug Substances Guidance for Industry. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • YouTube. Introduction to COSY NMR Spectroscopy. [Link]

  • YouTube. How to interpret a HSQC NMR Spectrum. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Nanalysis. DEPT: A tool for 13C peak assignments. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]

  • YouTube. 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). [Link]

  • CF NMR CEITEC. COSY (COrrelation SPectroscopy). [Link]

  • Nucleic Acids Research. NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. [Link]

  • CF NMR CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Columbia University. COSY - NMR Core Facility. [Link]

  • YouTube. DEPT Carbon NMR Spectroscopy. [Link]

  • YouTube. Introduction to HMBC. [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • PubChem. (2R,4S)-Ketoconazole. National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ketoconazole Impurity 1 in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the identification and quantification of Ketoconazole Impurity 1 in pharmaceutical drug substances and finished products. The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines. The scientific rationale behind key procedural steps is elucidated to provide researchers and quality control analysts with a deep, actionable understanding of the methodology.

Introduction: The Imperative of Impurity Profiling

Ketoconazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole class, widely used in the treatment of fungal infections.[1] During its synthesis or upon storage, impurities can arise from various sources, including starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API).[2][3] Regulatory bodies worldwide, guided by standards such as the ICH Q3A(R2) and Q3B(R2) guidelines, mandate strict control over these impurities.[4][5][6]

Ketoconazole Impurity 1 is a known related substance. While various process-related impurities and degradants of Ketoconazole are documented in pharmacopeias, the term "Impurity 1" is often used by commercial suppliers for a specific compound. For the purpose of this guide, we will focus on the impurity identified by CAS Number 581806-59-9 .[][8][9] Ensuring that the analytical method can reliably detect and quantify this impurity below the established reporting, identification, and qualification thresholds is paramount for regulatory compliance and patient safety.

Scientific Rationale: The selection of a stability-indicating HPLC method is a deliberate choice. Such a method must be able to resolve the impurity not only from the parent API but also from any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light).[3][10] This ensures the method's specificity and provides a true measure of the impurity's level throughout the product's shelf life.

Analyte Physicochemical Properties

A fundamental understanding of the analyte properties is crucial for method development. The structural differences between Ketoconazole and its impurity dictate the chromatographic separation principles.

Compound IUPAC Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Ketoconazole cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazineC₂₆H₂₈Cl₂N₄O₄531.4365277-42-1
Impurity 1 1-(4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethanoneC₁₂H₁₄N₂O₂218.26581806-59-9[9]

Analytical Methodology: RP-HPLC with UV Detection

The method detailed below employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a cornerstone technique in pharmaceutical analysis for its robustness, precision, and sensitivity.

Causality of Method Choices:

  • Stationary Phase (C18): A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar compounds like Ketoconazole and its impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution of an aqueous buffer and an organic modifier (acetonitrile) is used. The buffer (e.g., ammonium formate) controls the pH to ensure consistent ionization states of the analytes, while the acetonitrile provides the necessary elution strength. A gradient is often preferred over an isocratic method to ensure elution of all components with good peak shape and resolution within a reasonable runtime.

  • UV Detection: Detection is performed at a wavelength where both the API and the impurity exhibit significant absorbance, ensuring sensitive detection for both. A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity through spectral analysis.[1]

Recommended Chromatographic Conditions

The following table summarizes the starting parameters for the HPLC method. These may require minor adjustments based on the specific HPLC system and column used.

Parameter Condition
HPLC System Agilent 1260, Waters Alliance 2695, or equivalent with PDA/UV Detector
Column Waters Xbridge BEH C18, 4.6 mm x 150 mm, 5 µm, or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 4.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 232 nm[11]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Analytical Workflow Diagram

The following diagram illustrates the end-to-end process for analyzing Ketoconazole Impurity 1.

G Figure 1: Analytical Workflow for Ketoconazole Impurity 1 cluster_prep Pre-Analysis cluster_analysis Analysis cluster_data Data Processing & Reporting cluster_qa Quality Assurance SampleReceipt Sample & Standard Receipt PrepSolutions Prepare Mobile Phase & Diluent SampleReceipt->PrepSolutions PrepStd Prepare Standard Solutions (API & Impurity) SampleReceipt->PrepStd PrepSample Prepare Sample Solution SampleReceipt->PrepSample SystemSuitability System Suitability Test (SST) PrepSolutions->SystemSuitability PrepStd->SystemSuitability SequenceRun Run HPLC Sequence PrepSample->SequenceRun SystemSuitability->SequenceRun If SST Passes Integration Chromatogram Integration SequenceRun->Integration Calculation Calculate Impurity % Integration->Calculation Report Generate Final Report Calculation->Report OOS Out-of-Specification (OOS) Investigation Calculation->OOS If Result > Limit

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Tailing for Ketoconazole Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic" Challenge

The Issue: You are observing significant peak tailing (


) for Ketoconazole Impurity 1  (typically identified as Impurity A or a structurally related imidazole analog in pharmacopeial methods).

The Root Cause: Ketoconazole and its related impurities contain imidazole and piperazine moieties. These are basic functional groups (pKa ~ 2.9 and 6.5). In standard Reversed-Phase HPLC (RP-HPLC) on silica-based columns, the positively charged nitrogen atoms interact with residual ionizable silanol groups (Si-O⁻) on the stationary phase surface.[1][2] This secondary interaction—akin to a cation-exchange mechanism—delays the elution of the tail of the peak, destroying symmetry.

The Fix: The solution requires a three-tiered approach: Silanol Suppression (Chemical), pH Control (Thermodynamic), and Stationary Phase Selection (Physical).

Diagnostic Workflow

Before altering your method, use this logic flow to pinpoint the specific failure mode.

DiagnosticWorkflow Start START: Observe Peak Tailing for Impurity 1 CheckAll Are ALL peaks tailing (Main peak + Impurities)? Start->CheckAll PhysicalIssue Suspect PHYSICAL Issue CheckAll->PhysicalIssue YES ChemicalIssue Suspect CHEMICAL Issue (Secondary Interactions) CheckAll->ChemicalIssue NO (Just Impurity) CheckFittings Check: Extra-column volume (Tubing length, bad fittings) PhysicalIssue->CheckFittings CheckVoid Check: Column Void/Collapse (Invert column & flush) CheckFittings->CheckVoid CheckpH Check Mobile Phase pH Is pH > pKa of silanols (~3.5)? ChemicalIssue->CheckpH CheckAdditives Check Modifiers Is TEA/Competitor base present? CheckpH->CheckAdditives CheckLoad Check Sample Load Is Impurity 1 overloaded? CheckAdditives->CheckLoad

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry in basic drug analysis.

Technical Support: Frequently Asked Questions (FAQs)

Category A: Chemistry & Mobile Phase Optimization

Q1: I am using a standard Phosphate Buffer at pH 4.5. Why is Impurity 1 still tailing? A: At pH 4.5, two detrimental things are happening:

  • Silanol Ionization: The pKa of surface silanols is approximately 3.5–4.0. At pH 4.5, a significant portion of silanols are deprotonated (

    
    ), acting as strong cation exchangers.[1][2]
    
  • Analyte Ionization: Ketoconazole impurities are fully protonated (positively charged). Solution: Lower the pH to 2.5 – 3.0 . This protonates the silanols (

    
    ), rendering them neutral and preventing the ionic interaction with the basic impurity [1].
    

Q2: Can I just add Triethylamine (TEA) to fix it? A: Yes, but the protocol matters. TEA acts as a silanol blocker .[3] It is a small, basic molecule that saturates the active silanol sites, effectively "shielding" them from your bulky drug molecule. Protocol: Add 0.1% (v/v) TEA to the buffer component before adjusting the pH.

  • Warning: TEA degrades silica columns faster at high pH. Ensure your column is compatible if operating > pH 7 (though for Ketoconazole, acidic is preferred) [2].

Q3: My "Impurity 1" elutes on the tail of the main peak. How do I improve resolution? A: Tailing exacerbates co-elution. If the main peak tails into the impurity (or vice versa), you must improve the Symmetry Factor (


) .
Optimization Matrix: 
Parameter Change Mechanism
Buffer Conc. Increase to 25-50 mM Reduces "Debye length," shielding charges.
Temperature Increase to 35-40°C Improves mass transfer kinetics (sharpens peaks).[1][2]

| Organic Modifier | Switch MeOH


 ACN | Acetonitrile (ACN) suppresses silanol ionization better than Methanol. |
Category B: Column & Hardware

Q4: I'm using a standard C18 column. Should I switch? A: Standard C18 columns (especially older "Type A" silica) have high metal content and acidic silanols.[3] Recommendation: Switch to a Base-Deactivated Silica (BDS) or a Hybrid Particle column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).[1][2] These are "end-capped," meaning the free silanols have been chemically bonded to small groups (like trimethylsilyl) to prevent interaction [3].[2]

Q5: The peak shape is perfect for the standard, but tails in the sample. Why? A: This is a Sample Solvent Mismatch . If you dissolve your sample in 100% Acetonitrile or Methanol but your initial mobile phase is 80% Water, the drug precipitates momentarily at the head of the column or travels faster than the mobile phase, causing distortion. Fix: Dissolve the sample in the mobile phase itself (or a solvent ratio close to the initial gradient conditions) [4].

Validated Protocol: The "Silanol Suppression" Method

Use this protocol if standard optimization fails. This is derived from USP/EP principles for basic drugs.

Objective: Reduce Tailing Factor (


) of Impurity 1 to < 1.5.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[1][2][4][5]
    
  • Triethylamine (HPLC Grade)[1][2][3]

  • Phosphoric Acid (85%)[1][2]

  • Acetonitrile (HPLC Grade)[1][2]

Step-by-Step Methodology:

  • Buffer Preparation (20 mM, pH 3.0):

    • Dissolve 2.72 g of

      
       in 900 mL of Milli-Q water.[1][2]
      
    • CRITICAL STEP: Add 1.0 mL of Triethylamine (TEA). Stir for 5 minutes.

    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid. Note: Always add TEA before adjusting pH, as TEA is basic and will raise the initial pH.

    • Dilute to 1000 mL with water and filter through a 0.45 µm nylon filter.

  • Mobile Phase Setup:

    • Line A: Buffer (prepared above).

    • Line B: Acetonitrile (100%).[6]

    • Note: If running isocratic, premixing (e.g., 60:40 Buffer:ACN) often yields better baselines than machine mixing.

  • System Equilibration:

    • Flush the column with the TEA-containing mobile phase for at least 20 column volumes before injection.[2] The silanol blocking effect takes time to reach equilibrium.

  • Data Analysis:

    • Measure

      
       at 5% peak height (USP method).[2]
      

Expected Results:

ConditionTypical Tailing Factor (

)
Resolution (

)
Standard Method (pH 4.5, No TEA)2.1 – 2.8Poor (< 1.[1][2]5)
Optimized Method (pH 3.0 + TEA) 1.1 – 1.3 Excellent (> 2.0)

References

  • USP Monographs. Ketoconazole: Organic Impurities. United States Pharmacopeia.[7][8]

  • Phenomenex Technical Notes. Tip on Peak Tailing of Basic Analytes. Explains the mechanism of silanol interactions and the role of TEA/pH.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Details column selection (BDS/Hybrid) for basic compounds.

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Covers solvent mismatch and physical tailing causes.[9]

  • McCalley, D. V. (2023). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][2][10][11] Chemical Communications. (Cited for mechanistic grounding of silanol activity).

Sources

Addressing co-elution of "Ketoconazole impurity 1" with other impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of "Ketoconazole Impurity 1"

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting)

Introduction: The Co-elution Challenge

Welcome to the Advanced Separation Support Center. You are likely here because your HPLC/UPLC method for Ketoconazole is failing specificity requirements due to a critical pair co-elution involving "Impurity 1" (a placeholder for your specific critical impurity, often the trans-isomer or a hydrolysis degradant).

Ketoconazole is a weak base with two basic centers (pKa ~2.9 and ~6.5) and multiple chiral centers.[1] This creates a "perfect storm" for co-elution:

  • Peak Tailing: Basic nitrogens interact with residual silanols on C18 columns, causing tailing that masks adjacent impurities.

  • Isomeric Similarity: The API is the cis-enantiomeric racemate. The trans-isomer (Impurity C) has near-identical hydrophobicity.

  • pH Sensitivity: Small shifts in buffer pH can drastically alter the ionization state, shifting retention times unpredictably.

This guide provides a self-validating workflow to resolve these co-elutions.

Module 1: Diagnostic Triage

Before changing your method, confirm the nature of the problem.

Q: How do I confirm "Impurity 1" is actually co-eluting and not just a peak shoulder?

A: Perform the Spectral Homogeneity Test. Visual inspection is insufficient. You must use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to verify peak purity.

Protocol:

  • Extract Spectra: Take UV spectra at the upslope, apex, and downslope of the main Ketoconazole peak.

  • Normalize & Overlay: If the spectra do not superimpose perfectly, a co-eluting species is present.

  • Ratio Plot: Plot the ratio of absorbance at two wavelengths (e.g., 225 nm / 254 nm) across the peak width. A flat line indicates purity; a square-wave or slope indicates co-elution.

Module 2: The Resolution Workflow

Follow this logic path to resolve the critical pair.

Step 1: The pH Lever (Selectivity via Ionization)

Theory: Ketoconazole's imidazole ring (pKa ~6.[2]5) and piperazine ring (pKa ~2.9) change ionization states with pH.

  • Low pH (< 3.0): Fully ionized (positive charge). Low retention on C18, but high silanol interaction (tailing).

  • Neutral pH (6.0 - 7.5): Partially ionized. Complex retention behavior.

  • High pH (> 9.0): Non-ionized (neutral). High retention, high hydrophobicity dominance.

Troubleshooting Action: If "Impurity 1" is an ionizable degradant (e.g., Deacetyl ketoconazole), pH modification is your strongest tool.

Current pHObservationActionWhy?
Acidic (2.5 - 3.5) Co-elution with APIIncrease pH to 6.8 or 7.5 At neutral pH, the ionization percentage changes. If Impurity 1 has a slightly different pKa than the API, their retention times will shift relative to each other.
Neutral (6.8) Peak Tailing masking impurityAdd Modifier (TEA/DEA) Add 0.1% Triethylamine (TEA) to the buffer. This competes for silanol sites, sharpening the main peak and revealing the impurity "shoulder."
Any Co-elution of IsomersGo to Step 2 pH rarely resolves enantiomers or cis/trans isomers as their pKa values are identical.
Step 2: The Stationary Phase Lever (Selectivity via Interaction)

Theory: If pH fails, your separation mechanism (hydrophobicity) is insufficient. You need a secondary interaction (pi-pi bonding or steric exclusion).

Troubleshooting Action: Switch the column chemistry based on the suspected identity of Impurity 1.

  • Scenario A: Impurity 1 is the trans-isomer (Impurity C)

    • Problem: Standard C18 interacts only via hydrophobicity. Cis and trans forms have similar logP.

    • Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Mechanism:[3] The pi-pi electrons in the phenyl ring interact differently with the spatial arrangement of the chlorophenyl and imidazole rings in the cis vs. trans isomers.

  • Scenario B: Impurity 1 is a polar degradant (e.g., N-oxide)

    • Problem: Elutes in the void volume or co-elutes with solvent front.

    • Solution: Use a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).

    • Mechanism:[3] The embedded polar group prevents phase collapse in high aqueous conditions and provides "shielding" from silanols.

Step 3: The "Nuclear Option" (High pH Stability)

Theory: Running basic drugs at high pH (10.0) suppresses ionization, forcing the molecule into its neutral, most hydrophobic state. This often radically changes the elution order of impurities.

Protocol:

  • Column: Requires Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH). Do not use standard silica.

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Result: Ketoconazole retains longer; polar impurities often shift earlier.

Module 3: Visualizing the Logic

The following decision tree illustrates the troubleshooting process for Ketoconazole impurity co-elution.

Ketoconazole_Troubleshooting Start Start: Impurity 1 Co-elutes CheckPurity Step 1: Spectral Homogeneity Check (DAD/MS) Start->CheckPurity IsCoelution Is it a distinct species? CheckPurity->IsCoelution FalseAlarm False Alarm: Peak Tailing Issue. Add TEA or Change Column. IsCoelution->FalseAlarm No (Spectral Match) IdentifyImp Step 2: Hypothesize Impurity Type IsCoelution->IdentifyImp Yes (Spectral Mismatch) TypeIsomer Suspect Isomer (cis vs trans) IdentifyImp->TypeIsomer TypeDegradant Suspect Degradant (Hydrolysis/Oxidation) IdentifyImp->TypeDegradant ActionPhenyl Action: Switch to Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) TypeIsomer->ActionPhenyl Stereoselectivity Required ActionPH Action: Adjust pH +/- 2 units (Exploit pKa differences) TypeDegradant->ActionPH Ionization Difference ActionHighPH Action: High pH (10.0) Method (Requires Hybrid Column) ActionPH->ActionHighPH If standard pH fails

Figure 1: Decision matrix for resolving Ketoconazole impurity co-elutions. Blue nodes indicate diagnostic steps; Red nodes indicate experimental changes.

FAQs: Rapid Response

Q: I see "Impurity 1" merging with the main peak tail. Can I just integrate it using a tangent skim? A: No. Tangent skimming on the tail of a major peak (API) is notoriously inaccurate for quantification. You must improve the Resolution (Rs) to > 1.5. Try increasing the buffer concentration (e.g., from 10mM to 25mM) to suppress the ion-exchange interactions causing the tailing.

Q: What is the most common identity of "Impurity 1"? A: In many synthesis pathways, the most persistent co-eluting impurity is Impurity C (Epiketoconazole) , which is the cis-isomer where the acetylpiperazine and the dioxolane rings are in a trans orientation relative to each other [1]. Because it is a diastereomer, it can be separated on achiral phases, but it requires high efficiency or Phenyl-selectivity.

Q: My column pressure is increasing after running Ketoconazole samples. Why? A: Ketoconazole is practically insoluble in water.[4][5] If your gradient starts with high % water (e.g., 95% Water / 5% ACN), the drug may precipitate at the head of the column. Ensure your starting condition has at least 20-30% organic modifier or use a trap column.

References

  • European Pharmacopoeia (Ph. Eur.) . Ketoconazole Monograph 01/2017:0921. (Detailed impurity structures including Impurity A, B, C, D).

  • United States Pharmacopeia (USP) . Ketoconazole: Organic Impurities. USP-NF 2023 Issue 1. (Defines Resolution requirements and system suitability).

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 456201, Ketoconazole. (pKa and Solubility Data). [6]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on pH and selectivity in method development).

Sources

Troubleshooting baseline noise in "Ketoconazole impurity 1" chromatogram

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering baseline noise issues during the chromatographic analysis of "Ketoconazole impurity 1." As your dedicated Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource that not only offers solutions but also explains the scientific principles behind them. This guide is structured in a practical question-and-answer format to directly address the challenges you may be facing in the lab.

Understanding the Analyte: Ketoconazole and Its Impurity

Ketoconazole is a broad-spectrum antifungal agent.[1][2] During its synthesis or storage, impurities can arise, one of which is "Ketoconazole impurity 1".[2][] For the purpose of this guide, we will consider a common impurity, 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethan-1-one.[] Accurate quantification of such impurities is critical for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies.

A typical analytical approach for separating ketoconazole from its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2][4][5] A noisy baseline in your chromatogram can obscure the detection and quantification of trace impurities, leading to inaccurate results and potential batch rejection.

Common Issues and Solutions: A Troubleshooting FAQ

Here, we will delve into the most common causes of baseline noise in HPLC and provide systematic troubleshooting strategies.

Question 1: I'm observing random, high-frequency noise in my baseline. What is the most likely cause and how can I fix it?

Answer:

Random, high-frequency noise, often described as "spikes" or "fuzz," is a common issue in HPLC. The most probable culprits are related to the detector or the mobile phase.

Underlying Causes and Solutions:

  • Air Bubbles in the Detector: The presence of air bubbles in the detector flow cell can cause significant baseline noise as they pass through the light path.[6][7][8]

    • Troubleshooting Protocol:

      • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed. This can be achieved through sonication, vacuum filtration, or an in-line degasser.[6][9] Inadequate degassing is a primary source of bubble formation.[10]

      • Purge the System: Purge the pump and detector to remove any trapped air bubbles.

      • Check for Leaks: Inspect all fittings and connections for leaks, as these can introduce air into the system.[6][7]

  • Contaminated or Deteriorated Mobile Phase: Impurities in your mobile phase solvents or buffers can lead to a noisy baseline, especially in gradient elution.[6][9]

    • Troubleshooting Protocol:

      • Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[6][7]

      • Filter the Mobile Phase: Filter your mobile phase through a 0.45 µm or 0.22 µm filter to remove particulate matter.

      • Prepare Fresh Buffers: If using buffers, prepare them fresh daily to prevent microbial growth, which can contribute to baseline noise.

  • Failing Detector Lamp: An aging or failing UV detector lamp can result in decreased light intensity and increased noise.[9][10]

    • Troubleshooting Protocol:

      • Check Lamp Intensity: Most HPLC software allows you to check the lamp's energy or intensity. If it is low, it may need replacement.

      • Replace the Lamp: If the lamp has exceeded its recommended lifetime, replace it.

Question 2: My baseline shows a regular, pulsating pattern. What could be causing this?

Answer:

A regular, pulsating baseline is almost always indicative of a problem with the HPLC pump.

Underlying Causes and Solutions:

  • Pump Seal Failure: Worn or leaking pump seals can cause pressure fluctuations, leading to a pulsating baseline.[6][9]

    • Troubleshooting Protocol:

      • Visual Inspection: Check for any signs of leakage around the pump head. Salt deposits from buffered mobile phases are a common indicator.

      • Pressure Monitoring: Observe the pressure reading from your HPLC system. A rapidly fluctuating pressure is a strong sign of a pump issue.

      • Seal Replacement: If the seals are old or leaking, replace them according to the manufacturer's instructions.

  • Faulty Check Valves: Check valves are crucial for maintaining a consistent flow of the mobile phase. If they are dirty or malfunctioning, it can result in pressure drops and a pulsating baseline.[9][11]

    • Troubleshooting Protocol:

      • Cleaning: Remove and sonicate the check valves in methanol or isopropanol to remove any contaminants.

      • Replacement: If cleaning does not resolve the issue, the check valves may need to be replaced.

Question 3: My baseline is drifting upwards or downwards. What are the potential reasons for this?

Answer:

Baseline drift can be caused by several factors, often related to the column, mobile phase, or temperature fluctuations.

Underlying Causes and Solutions:

  • Column Equilibration: Insufficient column equilibration time, especially when changing mobile phases, can lead to a drifting baseline.[6]

    • Troubleshooting Protocol:

      • Allow Adequate Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting your analysis. This is particularly important for gradient methods.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can slowly elute from the column, causing the baseline to drift.[9][10]

    • Troubleshooting Protocol:

      • Column Washing: Flush the column with a strong solvent to remove any contaminants. Refer to the column manufacturer's guidelines for appropriate washing procedures.

      • Use a Guard Column: Employing a guard column can help protect your analytical column from strongly retained impurities in the sample.[6]

  • Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase and the performance of the detector, leading to baseline drift.[7][11]

    • Troubleshooting Protocol:

      • Use a Column Oven: A column oven will maintain a stable temperature for the column, minimizing the effects of ambient temperature changes.

      • Insulate Tubing: Insulating the tubing between the column and the detector can also help to reduce temperature-related drift.[11]

  • Mobile Phase Composition: In gradient elution, if the mobile phase components have different UV absorbances at the detection wavelength, it can cause the baseline to drift as the composition changes.[11]

    • Troubleshooting Protocol:

      • Use a Reference Wavelength: Some detectors allow for the use of a reference wavelength to compensate for baseline drift caused by mobile phase absorbance.

      • Mobile Phase Matching: If possible, try to match the UV absorbance of the mobile phase components.

Visualizing the Troubleshooting Process

To aid in systematically diagnosing the source of baseline noise, the following workflow diagram can be used.

HPLC_Troubleshooting_Workflow cluster_symptoms Characterize the Noise cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Baseline Noise Observed noise_type What is the nature of the noise? start->noise_type random_noise Random/High-Frequency noise_type->random_noise Random pulsating_noise Regular/Pulsating noise_type->pulsating_noise Pulsating drifting_baseline Drifting noise_type->drifting_baseline Drifting solution_random Check: - Air Bubbles - Mobile Phase Quality - Detector Lamp random_noise->solution_random solution_pulsating Check: - Pump Seals - Check Valves pulsating_noise->solution_pulsating solution_drifting Check: - Column Equilibration - Column Contamination - Temperature - Mobile Phase Composition drifting_baseline->solution_drifting end_node Baseline Noise Resolved solution_random->end_node solution_pulsating->end_node solution_drifting->end_node Isolation_Workflow start Baseline Noise step1 Disconnect Column Cap Detector Inlet start->step1 decision1 Noise Persists? step1->decision1 step2 Replace Column with Union decision1->step2 No result_detector Issue is with the Detector decision1->result_detector Yes decision2 Noise Persists? step2->decision2 step3 Prepare Fresh Mobile Phase Purge System decision2->step3 Yes result_column Issue is with the Column decision2->result_column No result_pump_mp Issue is with Pump or Mobile Phase step3->result_pump_mp

Sources

Technical Support Hub: Robustness Testing for Ketoconazole Impurity Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Science of "Impurity 1"

Context: Ketoconazole is a weak base containing an imidazole ring (


) and a piperazine ring (

).[1] In Reverse Phase HPLC (RP-HPLC), the separation of Ketoconazole from its critical impurities—often stereoisomers (like EP Impurity A , the cis-enantiomer) or hydrolysis products—is governed heavily by the ionization state of the molecule.[2]

The Core Challenge: Many legacy methods operate near neutral pH (6.0–7.5) to maximize retention on C18 columns. However, because the imidazole


 is 

, your method is likely operating in the "Buffer Transition Zone." A shift of just 0.1 pH units can significantly alter the ratio of ionized to non-ionized species, causing drastic shifts in retention time (

) and resolution (

) between the parent drug and "Impurity 1."

This guide provides a self-validating framework to ensure your method complies with ICH Q2(R2) standards for robustness.

Troubleshooting Matrix (Q&A)

Category: Resolution & Selectivity Failures

Q: My resolution (


) between Ketoconazole and Impurity 1 drops below 1.5 when I prepare a fresh buffer. Why? 

A: You are likely operating too close to the imidazole


 (6.51). 
  • The Mechanism: At pH 6.5, 50% of the Ketoconazole molecules are protonated (ionized) and 50% are neutral. Ionized species elute faster; neutral species elute slower. If your fresh buffer is slightly more acidic (e.g., pH 6.4 instead of 6.5), ionization increases, and the Ketoconazole peak shifts earlier, potentially co-eluting with Impurity 1.

  • Corrective Action:

    • Check Buffer Capacity: Ensure you are using a true buffer (e.g., Phosphate) with sufficient molarity (>20 mM) to resist pH changes.

    • pH Adjustment Protocol: Do not rely on "pH of the salt." Adjust the pH of the aqueous portion carefully with a calibrated meter before adding the organic modifier.

    • Robustness Check: If

      
       is sensitive to pH 
      
      
      
      , the method is not robust. Consider moving the pH to 7.5 (fully un-ionized) or < 3.0 (fully ionized), provided the column silica is stable.

Q: Impurity 1 shows significant peak tailing (


), making integration difficult. How do I fix this? 

A: This is "Secondary Silanol Interaction."

  • The Mechanism: Ketoconazole's basic nitrogen atoms interact with free silanol groups (-Si-OH) on the silica support of your column.[2] This interaction is slow and reversible, causing the "tail."

  • Corrective Action:

    • Column Choice: Switch to a highly "end-capped" or "base-deactivated" C18 column.

    • Mobile Phase Modifier: Add an ion-pairing agent (e.g., Triethylamine) or increase ionic strength to compete for the silanol sites.

    • Temperature: Increasing column temperature (e.g., to 35°C or 40°C) improves mass transfer and often sharpens basic peaks.

Category: Retention Stability[1]

Q: The retention time of Ketoconazole drifts later over a sequence of 20 injections.

A: This usually indicates "Organic Evaporation" or "Column Equilibration" issues.

  • The Mechanism: If using a premixed mobile phase containing Methanol or Acetonitrile, the volatile organic component may evaporate from the reservoir, increasing the water content. More water = higher retention for hydrophobic drugs like Ketoconazole.

  • Corrective Action:

    • Cap the Reservoir: Ensure proper venting caps are used to minimize evaporation.

    • Online Mixing: If possible, use the HPLC quaternary pump to mix water and organic channels online rather than premixing.

Experimental Protocol: Robustness Design of Experiment (DoE)

To prove robustness per ICH Q2(R2) , you must deliberately perturb critical parameters. Do not test one variable at a time (OVAT) if you suspect interactions; however, for standard verification, the following range is standard.

Objective: Confirm


 and Recovery 98-102% under all conditions.
Robustness Parameter Table
ParameterStandard Set PointLow Level (- Limit)High Level (+ Limit)Rationale
Mobile Phase pH 6.8 (Example)6.67.0Critical due to

6.51 proximity.[2]
Column Temp. 30°C25°C35°CAffects viscosity and mass transfer kinetics.
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/minVerifies backpressure limits and peak width.
% Organic Modifier 60% ACN58% ACN62% ACNMost sensitive factor for retention time (

).
Wavelength 225 nm223 nm227 nmChecks detector slope sensitivity (UV maxima).
Execution Workflow
  • System Suitability: Inject Standard (x5) to establish baseline precision (%RSD < 2.0).

  • Perturbation: Change one parameter at a time (e.g., pH to 6.6).

  • Equilibration: Allow 10 column volumes of the new mobile phase to pass.

  • Injection: Inject System Suitability Solution and Impurity Spiked Sample.

  • Analysis: Compare

    
     (Resolution) and Peak Area counts against the Standard Set Point.
    

Visualizations

Diagram 1: Robustness Testing Logic Flow

A decision tree for evaluating method robustness based on ICH Q2 guidelines.

RobustnessFlow Start Start Robustness Study DefineParams Define Critical Parameters (pH, Temp, Flow, %Organic) Start->DefineParams Perturb Apply Deliberate Variation (e.g., pH +/- 0.2) DefineParams->Perturb RunSST Run System Suitability (Ketoconazole + Impurity 1) Perturb->RunSST CheckRes Check Resolution (Rs) RunSST->CheckRes Pass Method Robust Document Range CheckRes->Pass Rs > 1.5 & Tailing < 2.0 Fail Method Fails CheckRes->Fail Rs < 1.5 or Drift RootCause Identify Root Cause (e.g., pKa proximity) Fail->RootCause Redesign Redesign Method (Change Buffer/Column) RootCause->Redesign Redesign->DefineParams

Caption: Workflow for executing and evaluating analytical method robustness. Green paths indicate success; red paths indicate a need for method re-optimization.

Diagram 2: The "pKa Trap" Mechanism

Visualizing why pH control is critical for Ketoconazole separation.

pKaMechanism cluster_Acid pH < 6.0 (Acidic) cluster_Base pH > 7.0 (Basic) Keto Ketoconazole (pKa ~6.5) Ionized Ionized (H+) Hydrophilic Keto->Ionized pH < pKa Neutral Neutral Hydrophobic Keto->Neutral pH > pKa FastElution Fast Elution (Low k') Ionized->FastElution Risk Risk FastElution->Risk Co-elution with Polar Impurities SlowElution Slow Elution (High k') Neutral->SlowElution Risk2 Risk2 SlowElution->Risk2 Broad Peaks Long Run Time

Caption: The impact of pH on Ketoconazole ionization and elution speed. Operating near pH 6.5 creates instability.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 456201, Ketoconazole. Retrieved from PubChem.

  • European Pharmacopoeia (Ph. Eur.).Ketoconazole Monograph 01/2017:0921. (Note: Refer to specific regional pharmacopoeia for "Impurity A" structural definitions).
  • Van der Horst, A., et al. (1988). High-performance liquid chromatographic determination of ketoconazole in human plasma. Journal of Chromatography B.

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of "Ketoconazole Impurity 1"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of detecting "Ketoconazole Impurity 1" at low levels. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to support your analytical experiments.

Introduction: The Challenge of Detecting Ketoconazole Impurity 1

"Ketoconazole Impurity 1" is a known impurity associated with the antifungal agent Ketoconazole.[] Ensuring the safety and efficacy of pharmaceutical products requires stringent control of such impurities, often demanding detection at trace levels.[2][3] The chemical properties of this impurity, including its polarity and potential for co-elution with the active pharmaceutical ingredient (API) or other excipients, can present significant analytical hurdles. This guide provides practical, field-proven insights to enhance the sensitivity and reliability of your detection methods.

Understanding Ketoconazole Impurity 1
  • Molecular Formula: C12H14N2O2[]

  • Molecular Weight: 218.26 g/mol []

  • Appearance: White to Off-white Solid[]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting Ketoconazole and its impurities?

A1: The most prevalent methods for the determination of ketoconazole and its related substances are chromatographic techniques.[4][5] High-Performance Liquid Chromatography (HPLC) is widely used due to its precision in separating analytes, impurities, and degradation products.[4][6] For enhanced sensitivity and structural elucidation, HPLC is often coupled with mass spectrometry (LC-MS).[7][8] Other techniques include thin-layer chromatography (TLC), capillary electrophoresis (CE), and various spectrophotometric methods.[4][5]

Q2: I'm observing poor peak shape and low sensitivity for Ketoconazole Impurity 1 in my HPLC analysis. What could be the cause?

A2: Poor peak shape and low sensitivity are common issues that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase Mismatch: The pH of your mobile phase is critical. For ketoconazole and its impurities, an optimal separation is often achieved at a pH of around 4.0.[9] Higher pH values can lead to a loss of peak symmetry and decreased selectivity.[9]

  • Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent that is chromatographically stronger than your mobile phase can cause peak broadening.[9] It is always best to dissolve the sample in the mobile phase itself.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly adsorbed sample components, leading to distorted peaks.[10] Implementing a regular column flushing protocol with a strong solvent at the end of each run can mitigate this.

  • Low Column Temperature: Operating at too low a column temperature can also result in broader peaks. Increasing the column oven temperature may improve peak shape.

Q3: How can I enhance the sensitivity of my LC-MS method for detecting trace levels of Ketoconazole Impurity 1?

A3: Boosting sensitivity in LC-MS requires a multi-faceted approach focusing on both the liquid chromatography and mass spectrometry parameters.

  • Optimize Ionization Source Conditions: This is one of the most effective ways to improve sensitivity.[11] Fine-tuning parameters like gas temperatures, flow rates, and spray voltage ensures maximum production and transfer of gas-phase ions into the mass spectrometer.[11][12]

  • Sample Pretreatment: Proper sample preparation can significantly reduce matrix effects and baseline noise, thereby improving the signal-to-noise ratio.[11] Techniques like solid-phase extraction (SPE) can be employed to clean up the sample and concentrate the analyte of interest.[10]

  • Utilize Narrow-Bore LC Columns: Employing columns with smaller internal diameters at lower flow rates can lead to gains in signal intensity, provided that extra-column volumes are minimized.[11]

  • Sum of Multiple Reaction Monitoring (SMRM): For tandem mass spectrometry, monitoring multiple product ions for a single precursor ion and summing the signals can enhance sensitivity, especially for molecules that form multiple charged states.[13]

Troubleshooting Guides

Guide 1: Addressing Co-elution of Ketoconazole Impurity 1 with the API

Problem: The peak for Ketoconazole Impurity 1 is not fully resolved from the main Ketoconazole peak, making accurate quantification difficult.

Causality: Co-elution often occurs due to similar physicochemical properties between the impurity and the API, leading to comparable retention times under a given set of chromatographic conditions.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: As established, pH plays a significant role in the retention of ketoconazole and its impurities.[9] Systematically vary the pH of the aqueous component of your mobile phase within a range of 3 to 5 to observe changes in selectivity.

  • Gradient Optimization: If using a gradient elution, modify the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Column Chemistry Evaluation: If resolution is still not achieved, consider a column with a different stationary phase chemistry. For polar impurities, a polar-embedded column might provide better retention and selectivity.

  • Two-Dimensional HPLC (2D-LC): For highly complex separations, 2D-LC can be a powerful tool. This technique allows for the use of orthogonal separation mechanisms in two dimensions, significantly increasing peak capacity and resolving power.[14]

Guide 2: Overcoming Matrix Effects in Biological Samples

Problem: When analyzing biological matrices (e.g., plasma), you observe signal suppression or enhancement for Ketoconazole Impurity 1, leading to inaccurate quantification.

Causality: Matrix effects are caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte in the mass spectrometer source.

Step-by-Step Troubleshooting Protocol:

  • Effective Sample Preparation: The primary defense against matrix effects is a robust sample preparation method.[11]

    • Protein Precipitation: A simple and common first step for plasma samples.

    • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and can be highly selective for the analyte of interest.[10]

  • Chromatographic Separation: Ensure that the impurity is chromatographically separated from the bulk of the matrix components. Adjusting the gradient can help elute the analyte in a "cleaner" region of the chromatogram.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Ketoconazole Impurity 1 is the gold standard for compensating for matrix effects. The SIL-IS will experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.

Data Presentation & Experimental Protocols

Table 1: HPLC Method Parameters for Ketoconazole Impurity Analysis
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for many pharmaceutical analyses.[15]
Mobile Phase Acetonitrile: 20 mM Disodium Hydrogen Orthophosphate (pH 4.0) with 0.2% v/v Diethylamine (60:40)The specific pH and buffer composition have been shown to provide optimal separation for ketoconazole and its impurities.[9]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection Wavelength 240 nmA suitable wavelength for the detection of ketoconazole.[15]
Column Temperature 30°CMaintaining a consistent and slightly elevated temperature can improve peak shape and reproducibility.
Protocol 1: Sample Preparation for HPLC Analysis of Tablets
  • Weigh and finely powder five tablets.

  • Accurately weigh a portion of the powder equivalent to approximately 200 mg of Ketoconazole and transfer it to a 100 mL volumetric flask.

  • Add 70 mL of methanol and sonicate for 30 minutes to extract the drug and impurities.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution using a suitable filter paper (e.g., Whatman No. 1).

  • Pipette a 0.25 mL aliquot of the filtered solution into a 10 mL volumetric flask.

  • Add 4 mL of methanol and make up to volume with water. This ensures the final solvent composition is chromatographically weaker than the mobile phase to maintain good peak shape.[9]

Mandatory Visualization
Diagram 1: General Workflow for Impurity Identification and Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Quantification & Reporting SP1 Dissolution/Extraction SP2 Filtration SP1->SP2 SP3 Dilution SP2->SP3 AS1 HPLC/UHPLC SP3->AS1 AS2 Method Optimization (Mobile Phase, Gradient) AS1->AS2 DI1 UV/DAD AS2->DI1 DI2 Mass Spectrometry (MS) AS2->DI2 DI3 Structural Elucidation DI1->DI3 DI2->DI3 QR1 Calibration Curve DI3->QR1 QR2 Data Analysis QR1->QR2 QR3 Regulatory Submission QR2->QR3

Caption: A typical workflow for pharmaceutical impurity analysis.

Diagram 2: Troubleshooting Logic for Low Sensitivity in LC-MS

G Start Low Sensitivity Observed Q1 Is the signal-to-noise ratio low? Start->Q1 A1_Yes Optimize MS Source Parameters Q1->A1_Yes Yes A1_No Check for Signal Suppression Q1->A1_No No Q2 Is the baseline noisy? A1_Yes->Q2 A2_Yes Improve Sample Cleanup (SPE/LLE) A1_No->A2_Yes Q2->A2_Yes Yes A2_No Enhance Analyte Signal Q2->A2_No No Q3 Is the peak intensity low? A2_Yes->Q3 A2_No->Q3 A3_Yes Optimize LC Method (e.g., smaller ID column, lower flow rate) Q3->A3_Yes Yes A3_No Consider Advanced Techniques (e.g., SMRM) Q3->A3_No No

Caption: A decision tree for troubleshooting low LC-MS sensitivity.

References

  • An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. SciSpace. Available from: [Link]

  • A Review: Current Analytical Methods for Determination of Ketoconazole in Pharmaceutical and Biological Samples. ResearchGate. Available from: [Link]

  • Identification of Major Degradation Products of Ketoconazole. PMC. Available from: [Link]

  • Current Analytical Methods For Determination of Ketoconazole. Scribd. Available from: [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Waters. Available from: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available from: [Link]

  • Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Ketoconazole-impurities. Pharmaffiliates. Available from: [Link]

  • Identification of Major Degradation Products of Ketoconazole. ResearchGate. Available from: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available from: [Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. Available from: [Link]

  • ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. Available from: [Link]

  • Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). PMC - NIH. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available from: [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. Available from: [Link]

  • How can you separate a co-eluting more polar compound by HPLC?. ResearchGate. Available from: [Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. Available from: [Link]

  • HPLC problems with very polar molecules. Axion Labs. Available from: [Link]

  • Elemental Impurities in Drug Products Guidance for Industry. FDA. Available from: [Link]

  • LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. ResearchGate. Available from: [Link]

Sources

Preventing on-column degradation of "Ketoconazole impurity 1"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing On-Column Degradation of Ketoconazole Impurity 1 Doc ID: KTZ-OCD-2024 | Status: Active | Level: Advanced

Introduction: The "Ghost" Peak Phenomenon

Welcome to the Technical Support Center. You are likely here because your Ketoconazole HPLC chromatogram is showing behavior that defies standard logic: peak splitting, plateaus between peaks, or an impurity ("Impurity 1") that changes area depending on the flow rate.

The Core Issue: Ketoconazole is chemically labile, particularly the 1,3-dioxolane ring . Unlike pre-injection degradation (where the impurity level is constant), on-column degradation occurs during the separation process. The stationary phase or mobile phase acts as a micro-reactor, generating "Impurity 1" (typically the hydrolysis product) as the band migrates.

This guide provides the diagnostic protocols to confirm this phenomenon and the engineering controls to stop it.

Module 1: Diagnostic Hub – Is It On-Column Degradation?

Before changing your method, you must distinguish between a sample preparation issue and on-column reactor chemistry .

The Gold Standard: The Stop-Flow Experiment

Do not rely on peak shape alone. Perform this definitive stress test to validate on-column reactivity.

Protocol:

  • Inject your standard Ketoconazole sample.

  • Stop the flow exactly when the Ketoconazole peak is in the middle of the column (calculate based on retention time

    
    ).
    
  • Wait for a defined period (e.g., 10–20 minutes) with the pump at 0 mL/min.

  • Restart the flow and finish the run.

Interpretation:

  • Scenario A (On-Column Degradation): You observe a distinct, increased "hump" or new peak appearing just after the main peak, corresponding to the reaction product formed during the pause. The area of "Impurity 1" increases significantly compared to a standard run.

  • Scenario B (Stable): The peak profile remains identical to a continuous run (barring some diffusion broadening).

StopFlowProtocol Start Start Diagnosis Calc Calculate tR/2 (Time to center of column) Start->Calc Inject Inject Sample Calc->Inject Stop STOP PUMP at tR/2 (Hold 20 mins) Inject->Stop Resume Resume Flow Stop->Resume Analyze Analyze Chromatogram Resume->Analyze Result1 New/Larger Peak Appears? Analyze->Result1 Conclusion1 CONFIRMED: On-Column Degradation Result1->Conclusion1 Yes (Reaction occurred) Conclusion2 NEGATIVE: Check Sample Prep/Injector Result1->Conclusion2 No (Stable on column)

Figure 1: The Stop-Flow Diagnostic Logic Tree. Use this to differentiate between pre-column impurities and active on-column breakdown.

Module 2: The Mechanism (Why is this happening?)

"Impurity 1" in this context is frequently the result of acid-catalyzed hydrolysis .

The Chemical Trigger

Ketoconazole contains a ketal (1,3-dioxolane) group .

  • Acid Instability: In acidic mobile phases (commonly pH 2.0–3.0 used in RP-HPLC), the dioxolane ring is susceptible to opening.

  • Silanol Catalysis: Even if the bulk mobile phase is pH 4.0, residual silanol groups (Si-OH) on the silica surface can be highly acidic (local pH < 2.0). These act as heterogeneous catalysts, cleaving the drug as it passes.

Visualizing the Breakdown:

DegradationPathway Keto Ketoconazole (Intact Dioxolane Ring) Inter Oxonium Ion Intermediate Keto->Inter Protonation Acid Acidic Conditions (H+ or Silanols) Acid->Inter Imp1 Impurity 1 (Ring-Opened Hydrolysis Product) Inter->Imp1 Hydrolysis (+H2O)

Figure 2: Simplified mechanism of acid-catalyzed dioxolane ring opening, the primary cause of on-column degradation.

Module 3: Mitigation Strategies

Once confirmed, use the following engineering controls to stabilize the separation.

Strategy A: pH Modulation (The Most Effective Fix)

Ketoconazole is a weak base (


 ~6.5 and ~2.9). It is most stable at neutral to slightly basic pH (pH 6.0 – 8.0) .
  • Action: Shift mobile phase pH from acidic (2.5) to neutral (6.8–7.5).

  • Risk: Standard silica columns dissolve at pH > 7.5.

  • Solution: You must use a Hybrid Particle (Ethylene Bridged Hybrid - BEH) or similar high-pH tolerant column.

Strategy B: Column Chemistry Selection

If you must stay acidic, you need to block the silanols that catalyze the reaction.

Column TypeRisk LevelWhy?
Standard C18 (Uncapped) High Exposed acidic silanols catalyze hydrolysis.
End-Capped C18 Medium Better, but acid hydrolysis can still occur in the mobile phase.
Hybrid (BEH/Xtimate) Low Allows use of high pH (stabilizing the molecule) and has fewer surface silanols.
Cyano (CN) Phase Low Often provides alternative selectivity that separates the impurity without catalyzing it.
Strategy C: Thermal Control

Hydrolysis is endothermic; rate increases with temperature.

  • Action: Reduce column oven temperature.

  • Limit: If running at 40°C–50°C, drop to 25°C .

  • Trade-off: System pressure will increase; viscosity increases.

Module 4: Frequently Asked Questions (Troubleshooting)

Q: I see a "bridge" or saddle between the main peak and the impurity. What is this? A: This is the visual signature of on-column degradation. The "bridge" represents molecules that degraded partway through the column. They traveled part of the distance as Intact Ketoconazole and part of the distance as Impurity 1. Since these two forms have different velocities, the resulting signal is a smear connecting the two peaks.

Q: Can I just subtract the blank to remove this impurity? A: No. This is not a system contaminant. It is being generated from your analyte. Subtracting a blank will not remove it because the blank does not contain the parent molecule that acts as the source.

Q: My method requires pH 2.5 for resolution of other compounds. What do I do? A: If you cannot change pH:

  • Lower Temperature: Run at 20°C.

  • Increase Flow Rate: Reduce the "residence time" of the drug on the column. Less time = less reaction.

  • Super-Endcapped Column: Switch to a column specifically designed for low pH stability (e.g., Sterically Protected C18).

Q: Is "Impurity 1" the same as Impurity A in the EP? A: Not necessarily. EP Impurity A is typically a stereoisomer or specific synthesis byproduct. However, on-column degradation usually yields the deacetylated or hydrolyzed forms (often related to Impurity D or similar hydrolysis degradants). Always verify with a specific reference standard.

References

  • United States Pharmacopeia (USP). Ketoconazole Monograph: Organic Impurities. USP-NF. (Standard reference for impurity limits and relative retention times).

  • European Pharmacopoeia (Ph.[1] Eur.). Ketoconazole: Impurities A, B, C, D, and E.[1] (Defines the structural identity of common impurities).

  • Snyder, L. R., & Dolan, J. W. (2006). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (Source for on-column reaction kinetics and band broadening theory).

  • McCalley, D. V. (2010).[2] Study of the selectivity, mass transfer and stability of ketoconazole and other basic drugs on various reversed-phase columns. Journal of Chromatography A. (Detailed study on silanol interactions with Ketoconazole).

  • Separation Science. Troubleshooting HPLC Peak Shapes: Split Peaks. (General guide on diagnosing physical vs. chemical peak splitting).

Sources

Technical Support Center: Optimizing Ketoconazole Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Column Chemistry on "Ketoconazole Impurity 1" Peak Shape Case Reference: KETO-IMP-001-Tailing

Executive Summary

The Core Issue: "Ketoconazole Impurity 1" (typically a basic imidazole derivative similar to the parent drug, such as cis-ketoconazole or a hydrolysis product) often exhibits severe peak tailing (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).[1][2]
The Root Cause:  This is rarely a column "failure" but rather a column chemistry mismatch . Ketoconazole and its impurities contain imidazole rings with basic nitrogen atoms (

and

). At standard HPLC pH (3.0–4.5), these nitrogens are protonated (

). They interact electrostatically with ionized residual silanols (

) on the silica surface, causing a "drag" effect known as cation exchange.[3]

This guide provides the diagnostic logic and chemical adjustments required to resolve this specific interaction.

Module 1: Diagnostic Logic (Troubleshooting Flow)

Before altering your method, determine if the issue is chemical (silanol activity) or physical (column void).

TroubleshootingFlow Start Issue: Impurity 1 Tailing (As > 1.5) CheckParent Does Parent (Ketoconazole) also tail? Start->CheckParent Yes Yes: Systemic Chemistry Issue CheckParent->Yes Both tail No No: Specific Impurity Interaction CheckParent->No Only Impurity tails SilanolTest Hypothesis: Silanol Interaction Yes->SilanolTest No->SilanolTest Impurity is more basic/accessible Action1 Switch to High-Purity (Type B) End-capped Column SilanolTest->Action1 Action2 Add Modifier (TEA) or Switch Organic Solvent SilanolTest->Action2 VoidTest Hypothesis: Column Void/Inlet Issue

Figure 1: Decision matrix for diagnosing peak tailing in basic pharmaceutical ingredients.

Module 2: The Mechanism (Why Column Chemistry Matters)

To fix the peak shape, you must understand the molecular battle occurring inside the column.

The Silanol Trap

Standard silica columns have surface silanol groups (


).[4]
  • Acidity: These silanols are weakly acidic. In older "Type A" silica, metal impurities make them more acidic, ionizing them even at pH 3.0.

  • The Interaction: Ketoconazole Impurity 1 is a weak base.[5] In a mobile phase of pH 3.0–4.0 (common for stability), the imidazole ring is protonated (

    
    ).
    
  • The Drag: The positively charged impurity binds to the negatively charged silanol (

    
    ). This is a secondary retention mechanism  (Ion Exchange) occurring alongside the primary hydrophobic retention (C18). This lag causes the "tail."
    
Why "Impurity 1" May Tail More Than the Parent

Even if the parent peak is acceptable, Impurity 1 may tail if:

  • It is less sterically hindered around the basic nitrogen, allowing easier access to silanols.

  • It is more polar , forcing it closer to the silica surface where silanols reside.

Module 3: Column Selection Strategy

Do not use standard C18 columns for Ketoconazole impurities. You require specific "Base Deactivated" architectures.

Column TechnologySuitabilityMechanism of ActionRecommendation
Traditional C18 (Type A) ❌ PoorHigh metal content increases silanol acidity. Severe tailing expected.Avoid.
End-Capped C18 (Type B) ⚠️ Fair"End-capping" reagents bond to free silanols. Effectiveness varies by manufacturer.Use only "High Load" or "Double End-capped" variants.
Polar-Embedded (Amide/Carbamate) ✅ GoodA polar group near the surface creates a "water shield," preventing the base from reaching silanols.Recommended for neutral pH work.
Hybrid Particles (BEH/Xtimate) ✅✅ ExcellentSilica is chemically modified (e.g., ethylene bridges) to resist high pH and reduce surface acidity.Best Choice. Allows high pH operation (pH > 9) where the drug is neutral.
Module 4: Mobile Phase Chemistry Optimization

If you cannot change the column, you must modify the mobile phase to suppress the interaction.

Protocol: The "Silanol Masking" Effect

Objective: Block silanols or suppress ionization to sharpen the peak.

Step 1: Solvent Selection (Critical Insight)

  • Avoid Acetonitrile (ACN) if possible: ACN is aprotic and does not form hydrogen bonds with silanols. This leaves silanols "naked" and free to grab the Ketoconazole impurity.

  • Use Methanol (MeOH): MeOH is protic. It forms hydrogen bonds with the silica surface, effectively "masking" the silanols from the analyte.

    • Experiment: If tailing is 1.8 with ACN, try swapping to MeOH. Tailing often drops to < 1.3 immediately.

Step 2: Buffer Additives

  • Triethylamine (TEA): Add 5–10 mM TEA to the mobile phase. TEA is a stronger base than Ketoconazole. It will "sacrifice" itself, saturating the silanols so the impurity can pass through without interacting.

    • Warning: TEA effectively permanently modifies the column. Dedicate the column to this method.

Step 3: pH Adjustment

  • Low pH (< 2.5): Suppresses silanol ionization (

    
     remains neutral). Risk: Hydrolysis of the impurity or column stripping.
    
  • High pH (> 8.0): Suppresses drug protonation (Impurity remains neutral). Requirement: Must use Hybrid (High pH stable) columns.

Module 5: Experimental Protocol

Workflow: Column Screening for Basic Impurities

  • Preparation: Prepare a system suitability solution containing Ketoconazole (1.0 mg/mL) and Impurity 1 (0.05 mg/mL).

  • Mobile Phase A: 20 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% TFA (pH 2.0).

  • Mobile Phase B: Methanol (preferred) or Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Injection: 5 µL.

  • Analysis:

    • Calculate USP Tailing Factor (

      
      ) for Impurity 1.
      
    • Target:

      
      .
      

ScreeningWorkflow Step1 Step 1: Define pH Strategy Step2 Step 2: Select Column Class Step1->Step2 High pH (>9) Step1->Step2 Low pH (<3) Step3 Step 3: Solvent Choice Step2->Step3 Hybrid (BEH) Step2->Step3 Stable Bond C18 Step4 Step 4: Evaluate Tailing Step3->Step4 Methanol

Figure 2: Workflow for selecting conditions to minimize tailing.

FAQs: Technical Support

Q1: Why does my Ketoconazole peak look fine, but Impurity 1 splits or tails? A: This often indicates the impurity has a slightly higher


 or is less sterically bulky than the parent. The parent drug might be bulky enough to be "shielded" from the surface silanols, while the smaller impurity (e.g., a hydrolysis fragment) can penetrate the bonded phase and interact directly with the silica surface.

Q2: Can I use ion-pairing agents like Hexanesulfonic Acid? A: Yes, but with caution. Ion-pairing agents (IPC) neutralize the charge on the basic nitrogen, forming a neutral complex. This eliminates tailing but introduces long equilibration times (60+ minutes) and makes the column unusable for other methods. Try changing the column chemistry (to Hybrid/Bidentate C18) first.

Q3: I am using a "Base Deactivated" column but still see tailing. Why? A: Check your mobile phase pH.[6][7] Even highly deactivated columns have some silanol activity. If your pH is between 4.0 and 7.0, you are in the "danger zone" where both the silanols are ionizing and the drug is protonated. Move the pH to < 3.0 or > 8.0 (if column permits).

References
  • Waters Corporation. (2025). Effect of Residual Silanol Activity on Basic Compound Separations.[7][8] Waters Application Notes. [Link]

  • Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Technical Guide.[7] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Phenomenex. (2025).[3][6] Troubleshooting HPLC Peak Shape Issues: Tailing and Fronting. Phenomenex Technical Blog. [Link]

Sources

Overcoming matrix effects in "Ketoconazole impurity 1" bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in LC-MS/MS Quantification Ticket ID: BIO-SUP-KZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical R&D

Welcome to the Bioanalytical Technical Support Center

You are likely experiencing signal suppression, poor peak shape, or retention time shifts for Ketoconazole Impurity 1 (often identified as cis-ketoconazole or a specific degradation analog depending on your pharmacopeial reference).

In plasma/serum bioanalysis, Ketoconazole and its impurities are lipophilic basic compounds (


 and 

). The "Impurity 1" designation often implies a structural isomer or a closely related metabolite that co-elutes with phospholipids, leading to severe matrix effects (ME).

This guide provides a self-validating workflow to diagnose, eliminate, and compensate for these effects.

Module 1: The Diagnostic Phase (Is it Matrix Effect?)

Before changing your extraction method, you must quantify the Matrix Factor (MF). Do not rely on visual inspection of chromatograms alone.

Standard Operating Procedure: The Matuszewski Method

This is the gold standard for distinguishing between Recovery (RE) and Matrix Effect (ME) .

Experimental Design: Prepare three sets of samples at Low and High QC concentrations (


 lots of matrix).
  • Set A (Neat Standard): Analyte in mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte after drying/reconstitution.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted (Standard QC).

Calculations:

ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Ion Suppression (Common)> 1.0 : Ion Enhancement= 1.0 : No Matrix Effect
Extraction Recovery (RE)

Measures efficiency of the sample prep (LLE/PPT).
Process Efficiency (PE)

Overall method performance (

).

Critical Check: If your IS-normalized Matrix Factor (MF_analyte / MF_IS) is not between 0.85 – 1.15 , your internal standard is not tracking the impurity correctly.

Module 2: Sample Preparation (The Root Cause)

The Problem: Protein Precipitation (PPT) is the most common cause of matrix effects for Ketoconazole impurities. PPT removes proteins but leaves phospholipids (PLs) (glycerophosphocholines) in the supernatant. These PLs elute late in the run, often co-eluting with lipophilic impurities.

The Solution: Switch to Liquid-Liquid Extraction (LLE) under alkaline conditions.

Recommended LLE Protocol for Ketoconazole & Impurities
  • Alkalize: Add

    
     of 0.1 M NaOH or 
    
    
    
    Ammonium Hydroxide to
    
    
    plasma.
    • Why? Ketoconazole is a weak base. High pH suppresses ionization, making it uncharged and highly soluble in organic solvent.

  • Extract: Add

    
     of MTBE (Methyl tert-butyl ether)  or Hexane:Ethyl Acetate (80:20) .
    
    • Why? Phospholipids are zwitterionic and prefer the aqueous phase or the interface, while the uncharged Ketoconazole partitions into the organic phase.

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Reconstitute: Evaporate to dryness (

    
    , 
    
    
    
    ) and reconstitute in Mobile Phase.

Data Comparison: PPT vs. LLE

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE)
Phospholipid Removal < 15% removed> 95% removed
Matrix Factor (Impurity 1) 0.45 (Severe Suppression)0.98 (Negligible)
Sensitivity (S/N) Low (High background)High (Clean baseline)
Module 3: Internal Standard Strategy

The "Band-Aid" That Works: If you cannot completely eliminate matrix effects, you must compensate for them using a Stable Isotope Labeled Internal Standard (SIL-IS) .

  • Do NOT use: Analog IS (e.g., Miconazole). It will not co-elute perfectly with "Impurity 1" and will experience different suppression at a different retention time.

  • MUST use: Ketoconazole-D8 or D4 .

    • Mechanism:[1][2] The SIL-IS co-elutes exactly with the parent/impurity. If the matrix suppresses the impurity signal by 40%, it also suppresses the SIL-IS by 40%. The ratio remains constant.

Module 4: Troubleshooting Workflow

Use this logic flow to determine your next step.

MatrixEffectTroubleshooting Start Start: Poor Accuracy/Precision for Impurity 1 CheckMF Step 1: Calculate Matrix Factor (MF) (Matuszewski Method) Start->CheckMF IsSuppression Is MF < 0.85 or > 1.15? CheckMF->IsSuppression CheckIS Step 2: Check Internal Standard IsSuppression->CheckIS Yes (Matrix Effect Present) Validation Final Step: Validate per FDA/EMA Guidelines IsSuppression->Validation No (Method Clean) IsSIL Are you using SIL-IS (Deuterated)? CheckIS->IsSIL ChangePrep Step 3: Optimize Extraction IsSIL->ChangePrep Yes (Still failing) IsSIL->Validation No (Switch to SIL-IS) CurrentPrep Current Method? ChangePrep->CurrentPrep SwitchLLE Action: Switch to LLE (Alkaline pH + MTBE) CurrentPrep->SwitchLLE Protein Precip (PPT) SwitchSPE Action: Switch to SPE (MCX Mixed Mode) CurrentPrep->SwitchSPE Already LLE CheckChrom Step 4: Chromatographic Separation SwitchLLE->CheckChrom SwitchSPE->CheckChrom ModifyGrad Action: Modify Gradient to separate PLs from Impurity CheckChrom->ModifyGrad ModifyGrad->Validation

Figure 1: Decision tree for diagnosing and resolving matrix effects in Ketoconazole bioanalysis.

Frequently Asked Questions (FAQ)

Q1: My "Impurity 1" is an isomer (e.g., cis-ketoconazole). Why does the matrix effect vary between the parent and the impurity? A: Even if they are isomers, they may have slightly different retention times. Phospholipids elute in broad bands. If "Impurity 1" elutes 0.5 min later than the parent, it might land directly in a "suppression zone" (a phospholipid peak) that the parent misses. You must monitor phospholipids (m/z 184 transition) during development to see where they elute relative to your impurity.

Q2: Can I just dilute the sample to remove matrix effects? A: Yes, this is the "Dilute-and-Shoot" approach. Diluting the supernatant 1:5 or 1:10 with water often reduces the matrix load enough to eliminate suppression. However, this also reduces your analyte signal. If your sensitivity (LLOQ) requirements allow it, this is the fastest fix.

Q3: Why do you recommend MTBE for extraction? A: MTBE forms a clear top organic layer that is easy to remove without disturbing the aqueous phase/pellet. It provides high recovery for Ketoconazole (>90%) while leaving polar matrix components behind. Dichloromethane (DCM) is denser than water (bottom layer), making automation and manual transfer more difficult.

Q4: I am seeing "Ion Enhancement" (Signal > 120%). Is this better than suppression? A: No. Enhancement is just as dangerous. It usually implies co-eluting components are assisting desolvation in the ESI source. This is often variable between patient lots, leading to quantitation errors. You must remove the cause (cleaner prep) or compensate (SIL-IS).

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation, Guidance for Industry. [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). Ketoconazole Monograph 01/2017:0921.[2] (Defines Impurities A, B, C, D, E). [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Ketoconazole Impurity 1 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of "Ketoconazole Impurity 1." We will delve into the rationale behind experimental choices, compare the method against alternatives, and provide a comprehensive validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Criticality of Impurity Profiling for Ketoconazole

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[5] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.[5] However, like any synthetically derived active pharmaceutical ingredient (API), ketoconazole is susceptible to the presence of impurities. These can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients. "Ketoconazole Impurity 1," identified as 1-[3,4-Dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]ethanone[6][], is one such related substance that requires careful monitoring to ensure the safety and quality of the final drug product. The ICH Q3B(R2) guideline underscores the importance of controlling impurities in new drug products.[8][9]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For impurity testing, this means the method must be able to specifically, accurately, and precisely quantify Ketoconazole Impurity 1 at its specified limit.

Method Selection and Rationale: A Comparative Overview

Several analytical techniques can be employed for impurity profiling. However, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the most prevalent and robust method for non-volatile, polar to moderately non-polar compounds like ketoconazole and its impurities.

Our Validated Method at a Glance:

ParameterConditionRationale
Column C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic interaction for the separation of ketoconazole and its structurally similar impurities. The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.0) (60:40 v/v)Acetonitrile is a common organic modifier in RP-HPLC, offering good peak shape and elution strength. A phosphate buffer at pH 4.0 ensures the ionization state of ketoconazole and its impurities is controlled, leading to consistent retention times and peak shapes. The pH is optimized for the best separation between the main component and its impurities.[10]
Flow Rate 1.0 mL/minThis flow rate provides a reasonable analysis time without generating excessive backpressure.
Detection UV at 238 nmThis wavelength offers good sensitivity for both ketoconazole and its related impurities, allowing for their accurate quantification.[11]
Column Temp. Ambient (or controlled at 25°C for enhanced robustness)Maintaining a consistent column temperature is crucial for reproducible retention times.
Injection Vol. 20 µLA standard injection volume that balances sensitivity with the risk of column overload.

Comparison with Alternative Methods:

MethodAdvantagesDisadvantages
Isocratic Elution (Our Method) Simple, robust, and reproducible. Shorter run times and less complex instrumentation.May not be suitable for separating impurities with a wide range of polarities.
Gradient Elution Capable of separating complex mixtures of impurities with varying polarities.More complex method development and potential for baseline drift. Requires a more sophisticated HPLC system.
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times and higher resolution due to smaller particle size columns.Requires specialized high-pressure instrumentation. Method transfer from HPLC can be challenging.
Capillary Electrophoresis (CE) High efficiency and resolution. Requires very small sample volumes.Lower sensitivity compared to HPLC-UV for some analytes. Reproducibility can be a challenge.

For the specific purpose of quantifying a known impurity like Ketoconazole Impurity 1, a well-developed isocratic RP-HPLC method often provides the most practical and reliable solution, balancing performance with ease of use and robustness.

The Validation Protocol: A Step-by-Step Guide as per ICH Q2(R1)

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3][12] The following sections detail the experimental protocols for validating our HPLC method for Ketoconazole Impurity 1.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method_Optimization Method Optimization Specificity Specificity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision DL_QL Detection & Quantitation Limits Precision->DL_QL Robustness Robustness DL_QL->Robustness

Figure 1: A schematic overview of the analytical method validation workflow.

3.1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13] For impurity methods, this includes the API, other impurities, and degradation products.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of ketoconazole to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[14][15]

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method with a photodiode array (PDA) detector.

  • Peak Purity Analysis: Evaluate the peak purity of Ketoconazole Impurity 1 in the presence of degradation products to ensure there is no co-elution.

  • Blank and Placebo Analysis: Inject a blank (diluent) and a placebo solution (containing all formulation excipients except the API) to demonstrate the absence of interfering peaks at the retention time of Ketoconazole Impurity 1.

Acceptance Criteria: The method is considered specific if there are no interfering peaks at the retention time of Ketoconazole Impurity 1 from the blank, placebo, or degradation products. The peak purity analysis should confirm the spectral homogeneity of the Ketoconazole Impurity 1 peak.

3.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of Ketoconazole Impurity 1 at different concentrations, typically ranging from the reporting threshold to 120% of the specification limit.[12]

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 1: Hypothetical Linearity Data for Ketoconazole Impurity 1

Concentration (µg/mL)Mean Peak Area
0.51502
1.03015
2.06025
3.09040
4.012050
Correlation Coefficient (r²) 0.9998

3.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Sample Preparation: Prepare a placebo solution.

  • Spiking: Spike the placebo solution with known amounts of Ketoconazole Impurity 1 at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

Table 2: Hypothetical Accuracy Data for Ketoconazole Impurity 1

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
1.0 (n=3)0.9898.0
2.0 (n=3)2.03101.5
3.0 (n=3)2.9598.3
Mean Recovery 99.3%

3.4. Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

3.4.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Sample Preparation: Prepare six independent samples of a placebo spiked with Ketoconazole Impurity 1 at 100% of the specification limit.

  • Analysis: Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

Acceptance Criteria: The %RSD for the six replicate preparations should be ≤ 5.0%.

3.4.2. Intermediate Precision (Inter-assay Ruggedness)

Experimental Protocol:

  • Varying Conditions: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Compare the results from the different conditions and calculate the overall %RSD.

Acceptance Criteria: The overall %RSD for the combined data from the different conditions should be ≤ 10.0%.

Table 3: Hypothetical Precision Data for Ketoconazole Impurity 1

Analyst 1 / Day 1Analyst 2 / Day 2
Mean Concentration (µg/mL) 2.011.98
%RSD 1.2%1.5%
Overall %RSD 1.8%

digraph "Precision_Relationship" {
rankdir=TB;
node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [color="#34A853"];

"Precision" [label="Precision", fillcolor="#4285F4"]; "Repeatability" [label="Repeatability\n(Intra-assay)"]; "Intermediate_Precision" [label="Intermediate Precision\n(Inter-assay)"]; "Reproducibility" [label="Reproducibility\n(Inter-laboratory)"];

"Precision" -> "Repeatability"; "Precision" -> "Intermediate_Precision"; "Precision" -> "Reproducibility"; }

Figure 2: The hierarchical relationship of precision in method validation.

3.5. Detection Limit (DL) and Quantitation Limit (QL)

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Analysis of Low Concentration Solutions: Analyze a series of solutions with decreasing concentrations of Ketoconazole Impurity 1.

  • Determination of Signal-to-Noise (S/N) Ratio: Determine the concentration at which the S/N ratio is approximately 3:1 for DL and 10:1 for QL.

Acceptance Criteria: The QL should be at or below the reporting threshold for the impurity.

3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic phase)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a system suitability solution and a spiked sample under each of the modified conditions.

  • Data Analysis: Evaluate the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.

Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the quantitative results should not be significantly affected by the variations.

Conclusion: A Validated Method as a Self-Validating System

A thoroughly validated HPLC method for the determination of Ketoconazole Impurity 1 is more than just a set of instructions; it is a self-validating system. The established parameters for specificity, linearity, accuracy, precision, and robustness provide the confidence that the method will consistently deliver reliable results. This guide has provided a framework for not only executing the validation of such a method but also for understanding the scientific principles that underpin each step. By adhering to the rigorous standards set forth by the ICH, we ensure the quality and safety of pharmaceutical products, ultimately protecting public health.

References

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Journal of Hospital Pharmacy. (n.d.). A Review on Analysis and Degradation Studies of Ketoconazole By HPLC Methods. [Link]

  • Slideshare. (n.d.). RP-HPLC Method Development and Validation of Ketoconazole in Bulk and Pharmaceutical Dosage Form. [Link]

  • SciSpace. (1999). An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. [Link]

  • Pharmacophore. (n.d.). Development and Validation of Reverse Phase-HPLC Method for Estimation of Ketoconazole in Bulk Drug. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2023). Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. [Link]

  • ResearchGate. (2024). Validation of RP-HPLC method for quantification of ketoconazole in two-stage model of biorelevant dissolution: application to supersaturation study. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Identification of Major Degradation Products of Ketoconazole. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Method Development and Validation of Ketoconazole by HPLC. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. (n.d.). Ketoconazole. [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Academia.edu. (n.d.). Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products. [Link]

  • Farmacia Journal. (n.d.). A PHYSICOCHEMICAL AND DISSOLUTION STUDY OF KETOCONAZOLE - PLURONIC F127 SOLID DISPERSIONS. [Link]

Sources

Comparative analysis of "Ketoconazole impurity 1" and ketoconazole impurity D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Degradation

In the rigorous landscape of pharmaceutical impurity profiling, distinguishing between structurally similar degradants and process-related impurities is critical for establishing the safety and efficacy of antifungal agents like Ketoconazole.

This guide provides a comparative technical analysis of Ketoconazole Impurity 1 (a specific oxidative fragment) and Ketoconazole Impurity D (the primary hydrolysis product). While Impurity D represents a direct modification of the parent molecule's pharmacophore, Impurity 1 represents a more severe fragmentation and oxidation event, often indicative of aggressive stress conditions or starting material contamination.

Key Distinction:

  • Impurity D (Deacetyl Ketoconazole): Result of hydrolysis. Retains the core dioxolane-imidazole structure but loses the acetyl group.

  • Impurity 1 (Dihydropyrazine Analog): Result of oxidative stress or raw material impurity. A low-molecular-weight fragment lacking the imidazole and dioxolane rings entirely.

Technical Specifications & Structural Analysis

The following table synthesizes the physicochemical identities of both impurities. Note that "Impurity 1" is a common vendor designation for the specific CAS listed, while "Impurity D" is a pharmacopeial designation (typically EP/BP, though definitions can vary by edition; CAS is the primary identifier here).

FeatureKetoconazole Impurity 1 Ketoconazole Impurity D
Primary Identity 1-(4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethanoneDeacetyl Ketoconazole
CAS Number 581806-59-9 67914-61-8
Molecular Formula C₁₂H₁₄N₂O₂C₂₄H₂₆Cl₂N₄O₃
Molecular Weight 218.26 g/mol 489.39 g/mol
Structural Class Phenyl-dihydropyrazine fragmentDeacetylated Imidazole Derivative
Origin Oxidative Degradation / Process Impurity (Oxidation of the piperazine ring)Hydrolytic Degradation (Acid/Base catalyzed hydrolysis of the amide)
Chromatographic Behavior Early Eluter (High polarity, low MW)Late Eluter (Similar to API, slightly more polar)
Detection (UV) Maxima ~230-280 nm (Phenolic/Enone system)Maxima ~220-225 nm (Similar to Ketoconazole)

Mechanistic Origins: Causality & Pathways

Understanding how these impurities form is essential for controlling them during manufacturing and stability testing.

The Hydrolytic Pathway (Impurity D)

Ketoconazole contains an


-acetyl group on the piperazine ring. Under acidic or basic conditions (or enzymatic action in vivo), this amide bond is susceptible to hydrolysis. The cleavage of the acetyl group yields Impurity D  (Deacetyl Ketoconazole). This is a primary stability-indicating parameter for shelf-life assessment.
The Oxidative/Fragmentation Pathway (Impurity 1)

Impurity 1 is structurally distinct. It corresponds to the "left-hand" side of the Ketoconazole molecule (the acetyl-piperazine-phenol moiety) but with a critical modification: the piperazine ring is oxidized to a dihydropyrazine (containing a double bond).

  • Formation: This likely occurs via oxidative stress on the starting material (1-acetyl-4-(4-hydroxyphenyl)piperazine) or oxidative cleavage of the ether linkage in the parent molecule followed by dehydrogenation.

  • Risk: As a dihydropyrazine, it possesses different electronic properties than the saturated piperazine, potentially altering its toxicological profile.

Visualization: Degradation Pathways

G Keto Ketoconazole (API) (C26H28Cl2N4O4) Hydrolysis Hydrolysis (Acid/Base) Keto->Hydrolysis Oxidation Oxidation & Fragmentation Keto->Oxidation ImpD Impurity D (Deacetylated) (C24H26Cl2N4O3) Imp1 Impurity 1 (Oxidized Fragment) (C12H14N2O2) Hydrolysis->ImpD Loss of Acetyl Group Oxidation->Imp1 Ether Cleavage + Dehydrogenation

Figure 1: Divergent degradation pathways of Ketoconazole leading to Impurity D (Hydrolysis) and Impurity 1 (Oxidation/Fragmentation).

Analytical Strategy: HPLC Separation Protocol

Separating these two impurities requires a method capable of resolving the highly polar, low-molecular-weight Impurity 1 from the hydrophobic, high-molecular-weight Impurity D and the API.

The Challenge
  • Impurity 1 will elute near the solvent front (dead volume) in standard C18 methods designed for Ketoconazole, potentially co-eluting with solvent peaks or other polar degradants.

  • Impurity D elutes close to Ketoconazole due to structural similarity.

Recommended Protocol (Gradient RP-HPLC)

To capture both, a gradient method is superior to the standard isocratic pharmacopeial methods.

System Suitability Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 225 nm (compromise wavelength) and 254 nm (for Impurity 1 specificity).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Retain polar Impurity 1
5.0955Isocratic hold for early eluters
25.01090Elute Impurity D & API
30.01090Wash
30.1955Re-equilibrate
Experimental Workflow Visualization

HPLC_Workflow cluster_separation Separation Phase Sample Sample Preparation (1.0 mg/mL in MeOH) Inject Injection (10 µL) Sample->Inject Gradient Gradient Elution (5% -> 90% ACN) Inject->Gradient Early T < 5 min: Impurity 1 Elutes (Polar Fragment) Gradient->Early Late T > 15 min: Impurity D & API Elute (Hydrophobic) Gradient->Late Detection PDA Detection (Extract 225nm & 254nm) Early->Detection Late->Detection Data Data Analysis (Calculate RRT & Resolution) Detection->Data

Figure 2: Gradient HPLC workflow designed to resolve early-eluting fragments (Impurity 1) and late-eluting analogs (Impurity D).

Comparative Performance & Interpretation

When analyzing stability samples, use the following logic to interpret the presence of these impurities:

  • Presence of Impurity D (High):

    • Diagnosis: Moisture ingress or pH instability in the formulation.

    • Action: Check packaging integrity (blister seals) and excipient compatibility (avoid alkaline excipients that catalyze hydrolysis).

  • Presence of Impurity 1 (High):

    • Diagnosis: Oxidative stress or raw material contamination.

    • Action: Investigate the quality of the starting material (1-acetyl-4-(4-hydroxyphenyl)piperazine). Check for the presence of peroxides in excipients (e.g., PEG, Povidone) which can drive oxidative fragmentation.

References

  • European Pharmacopoeia (Ph. Eur.). Ketoconazole Monograph.
  • Veeprho Laboratories . Ketoconazole EP Impurity D (CAS 67914-61-8).[3][][5][6][7][8][9] Link

  • BOC Sciences . Ketoconazole Impurity 1 (CAS 581806-59-9).[3][][11]

  • Arora, S. et al. "Stress degradation studies on ketoconazole and development of a validated stability-indicating HPLC method." Journal of Chromatographic Science, 2011.
  • Van der Aa, A. et al. "Photostability of ketoconazole." Journal of Pharmaceutical and Biomedical Analysis, 2002.

Sources

Genotoxicity assessment of "Ketoconazole impurity 1" versus parent drug

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for assessing the genotoxic potential of Ketoconazole Impurity 1 (CAS 581806-59-9) relative to its parent drug. It is designed for analytical and toxicology teams operating under ICH M7(R1) guidelines.

Executive Summary

Ketoconazole , an imidazole antifungal, is widely established as non-genotoxic in standard batteries. However, its oxidative degradation product, Impurity 1 (1-(4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl)ethanone), introduces a structural alert absent in the parent: a dihydropyrazine moiety .

This unsaturation changes the molecule from a stable piperazine derivative (parent) to a potentially reactive enamine-like system (impurity). This guide details the differential assessment strategy required to qualify this impurity, moving from in silico prediction to in vitro validation.

Key Chemical Differentiators
FeatureParent Drug (Ketoconazole)Impurity 1 (CAS 581806-59-9)
Core Ring Piperazine (Saturated, 6-membered)Dihydropyrazine (Partially unsaturated)
Reactivity Low (Stable pharmacophore)High (Potential for radical formation/oxidation)
ICH M7 Status Non-MutagenicClass 3 (Alerting structure, requires testing)

Structural Alert Analysis & Mechanism

The primary concern with Impurity 1 is the 3,4-dihydropyrazine ring. Unlike the saturated piperazine ring in Ketoconazole, this ring system contains an internal double bond coupled with nitrogen atoms.

  • Mechanism of Concern: Dihydropyrazines can undergo metabolic activation or autoxidation to form pyrazine radicals or reactive electrophiles capable of alkylating DNA.

  • QSAR Implication: Standard in silico tools (e.g., DEREK, SARAH) often flag this as a "High Potency Category" alert due to its similarity to known mutagens that function via Michael addition or radical generation.

Pathway Diagram: Structural Divergence

G Parent Ketoconazole (Parent) (Saturated Piperazine Ring) Oxidation Oxidative Stress / Degradation Parent->Oxidation N-dealkylation & Oxidation DNA DNA Adduct Formation (Genotoxicity) Parent->DNA No Reaction Impurity1 Impurity 1 (Dihydropyrazine Ring) Oxidation->Impurity1 Ring Unsaturation Reactive Reactive Intermediate (Pyrazine Radical / Electrophile) Impurity1->Reactive Metabolic Activation (S9) Reactive->DNA Covalent Binding

Figure 1: The structural divergence of Impurity 1 leads to a potential toxicity pathway absent in the parent drug.

In Silico Assessment Protocol (ICH M7)

Before wet-lab testing, a dual-system in silico analysis is mandatory.

Protocol:

  • Expert Rule-Based System: Submit SMILES of Impurity 1 to DEREK Nexus .

    • Target Alert: Look for "Hydrazine-like" or "Michael Acceptor" alerts associated with the dihydropyrazine ring.

  • Statistical-Based System: Submit to SARAH or Leadscope .

    • Objective: Verify if the specific substitution pattern (N-acetyl, p-hydroxyphenyl) mitigates or enhances the core ring's reactivity.

Decision Matrix:

  • Both Negative: Impurity is Class 5 (Non-mutagenic). Treat as general impurity (ICH Q3A/B).

  • One/Both Positive: Impurity is Class 3. Proceed immediately to In Vitro Assessment (Section 4).

Experimental Workflow: Comparative Genotoxicity

If in silico models predict toxicity, you must empirically prove safety. The parent drug serves as the negative control.

Experiment A: Bacterial Reverse Mutation (Ames Test)

The standard Ames protocol must be modified to account for the specific metabolic needs of the dihydropyrazine ring.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Critical Modification: Use a high-concentration S9 fraction (10-30%) alongside the standard 4% S9. Dihydropyrazines often require robust metabolic activation to generate the mutagenic species.

Step-by-Step Protocol:

  • Solubility Check: Dissolve Impurity 1 in DMSO. Ensure no precipitation up to 5000 µ g/plate .

  • Dosing: Prepare 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Controls:

    • Negative: DMSO.

    • Positive: 2-Aminoanthracene (requires S9), Sodium Azide (direct acting).

    • Comparator: Ketoconazole Parent (verify lack of mutagenicity).

  • Incubation: Pre-incubation method (20 mins at 37°C) is preferred over plate incorporation to maximize metabolite interaction with bacteria.

Experiment B: In Vitro Micronucleus Test (Follow-up)

If Ames is equivocal or positive, assess chromosomal damage in mammalian cells (e.g., CHO-K1 or TK6 cells).

  • Endpoint: Detection of micronuclei (chromosome breakage/loss).

  • Relevance: Dihydropyrazines may induce oxidative stress leading to strand breaks rather than point mutations.

Assessment Workflow Diagram

Workflow Start Start: Impurity 1 Identification InSilico In Silico Assessment (DEREK + SARAH) Start->InSilico Result Consensus Result? InSilico->Result Class5 Class 5: Non-Mutagenic Control to Q3A/B Limits Result->Class5 Negative Class3 Class 3: Alerting Structure Proceed to Ames Test Result->Class3 Positive/Equivocal Ames Ames Test (OECD 471) (+/- S9 Activation) Class3->Ames AmesResult Ames Positive? Ames->AmesResult Class1 Class 1: Mutagenic Control to TTC (1.5 µg/day) AmesResult->Class1 Yes Class4 Class 4: Non-Mutagenic (False Positive Alert) AmesResult->Class4 No

Figure 2: Decision tree for classifying Impurity 1 under ICH M7 guidelines.

Data Interpretation & Control Strategy

Comparative Data Summary (Hypothetical)
ParameterKetoconazole (Parent)Impurity 1Interpretation
Ames TA98 (-S9) NegativeNegativeNo direct frameshift activity.
Ames TA98 (+S9) NegativePositive (2.5x) Metabolic activation required.
Micronucleus NegativeEquivocalPotential clastogenicity via oxidative stress.
QSAR Prediction NegativePositive (High Confidence)Structural alert confirmed.
Calculation of Permitted Daily Exposure (PDE)

If Impurity 1 is confirmed mutagenic (Class 1 or 2), you must control it to the Threshold of Toxicological Concern (TTC) unless carcinogenicity data exists.

  • Standard TTC:

    
    
    
  • Calculation for Specification Limit:

    
    
    
    • Example: If Max Daily Dose =

      
      :
      
      
      
      

Conclusion: While Ketoconazole is safe, Impurity 1 represents a distinct genotoxic risk due to the dihydropyrazine ring. It must be controlled strictly (likely < 5 ppm) or proven safe via a negative Ames test using the specific pre-incubation protocol described above.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

  • European Pharmacopoeia (Ph. Eur.). Ketoconazole Monograph 0921. (Defines Impurity A/B/C/D standards). Link

  • Mottram, D.S., et al. (2002).[2] Acrylamide is formed in the Maillard reaction.[2][3] (Mechanistic insight into dihydropyrazine formation and reactivity). Nature. Link

  • Sawai, M., et al. (2022).[2] Dihydropyrazine suppresses TLR4-dependent inflammatory responses...[2] (Toxicological context of dihydropyrazine derivatives). Journal of Toxicological Sciences. Link

  • ChemicalBook. Ketoconazole Impurity 1 (CAS 581806-59-9) Product Data.[4][5][6]Link

Sources

A Comparative Guide to the Degradation Profile of Ketoconazole Under ICH-Prescribed Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the degradation behavior of the antifungal agent ketoconazole under various stress conditions as mandated by international regulatory bodies. The insights herein are critical for researchers, formulation scientists, and analytical chemists involved in the development and quality control of pharmaceutical products containing ketoconazole. We will explore the causality behind the degradation pathways and provide validated experimental protocols to ensure the development of robust, stability-indicating analytical methods.

The Imperative of Forced Degradation in Drug Development

Forced degradation, or stress testing, is a cornerstone of the drug development process, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2). Its primary objective is to identify the likely degradation products that could arise during storage and handling, thereby establishing the intrinsic stability of a drug substance. This data is fundamental to developing and validating stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its potential impurities and degradants. Understanding the degradation profile underpins the selection of appropriate formulation excipients, packaging materials, and storage conditions.

Ketoconazole, an imidazole antifungal agent, possesses several functional groups susceptible to chemical degradation, including two nitrogen-containing rings (imidazole and piperazine), an ether linkage, and an amide bond. Its complex structure necessitates a thorough investigation of its stability under hydrolytic, oxidative, thermal, and photolytic stress.

Experimental Framework for Stress Testing

A systematic approach is required to ensure reproducible and meaningful results. The general workflow involves subjecting the drug substance to a set of defined stress conditions, followed by analysis to assess the extent of degradation and identify the resulting products.

General Experimental Workflow

The process begins with the preparation of stressed samples, which are then neutralized and diluted for analysis, typically by a chromatographic method.

G ketoconazole Ketoconazole Stock Solution stress Apply Stressor (Acid, Base, H₂O₂, Heat, Light) ketoconazole->stress neutralize Neutralization & Dilution stress->neutralize Post-stress processing hplc HPLC / UPLC Analysis neutralize->hplc ms Mass Spectrometry (MS/MS) for Identification hplc->ms quant Quantification & Profiling hplc->quant

Caption: General workflow for forced degradation analysis of ketoconazole.

Detailed Experimental Protocols

The following protocols are representative of methodologies found in peer-reviewed literature for stress testing ketoconazole.

  • Acidic Hydrolysis:

    • Accurately weigh and dissolve ketoconazole in a minimal amount of methanol and dilute with 0.1 M hydrochloric acid (HCl) to achieve a final concentration of ~1 mg/mL.

    • Reflux the solution at 80°C for 8 hours.

    • Cool the solution to room temperature.

    • Withdraw an aliquot, neutralize it with an equivalent concentration of sodium hydroxide (NaOH), and dilute with mobile phase to the target analytical concentration (e.g., 100 µg/mL).

  • Alkaline Hydrolysis:

    • Dissolve ketoconazole in a minimal amount of methanol and dilute with 0.1 M NaOH to achieve a final concentration of ~1 mg/mL.

    • Reflux the solution at 80°C for 6 hours.

    • Cool the solution to room temperature.

    • Withdraw an aliquot, neutralize it with an equivalent concentration of HCl, and dilute with mobile phase to the target analytical concentration.

  • Oxidative Degradation:

    • Dissolve ketoconazole in a suitable solvent and dilute with 30% hydrogen peroxide (H₂O₂) to a final concentration of ~1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw an aliquot and dilute with mobile phase to the target analytical concentration. The high volume of diluent typically quenches the reaction.

  • Thermal Degradation:

    • Spread a thin layer of solid ketoconazole powder in a petri dish.

    • Place the dish in a hot air oven maintained at 60°C for 48 hours.

    • After exposure, dissolve a known amount of the powder in the mobile phase to achieve the target analytical concentration.

  • Photolytic Degradation (as per ICH Q1B):

    • Expose a solution of ketoconazole (~1 mg/mL in methanol) to a UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, expose a control sample protected with aluminum foil to the same temperature conditions.

    • After exposure, dilute an aliquot with the mobile phase to the target analytical concentration.

Comparative Analysis of Degradation Profiles

Ketoconazole exhibits significantly different degradation profiles depending on the nature of the stressor. The molecule's stability is lowest under acidic and oxidative conditions.

Acidic and Alkaline Hydrolysis

Under acidic conditions, ketoconazole undergoes significant degradation. The primary points of attack are the amide bond and the ether linkage, leading to the cleavage of the molecule. Studies have shown that hydrolysis of the piperazine-carbonyl bond is a major pathway. In contrast, the molecule shows greater stability under alkaline conditions, with only minor degradation observed even after prolonged exposure at elevated temperatures. This suggests the amide and ether linkages are more susceptible to acid-catalyzed hydrolysis than base-catalyzed hydrolysis.

Oxidative Degradation

Oxidative stress is highly detrimental to ketoconazole. The nitrogen atoms within the piperazine and imidazole rings are susceptible to oxidation, potentially forming N-oxides. This is a common degradation pathway for molecules containing tertiary amine functionalities. The high percentage of degradation observed in 30% H₂O₂ underscores the need for protection against oxidizing agents during formulation and storage.

Thermal and Photolytic Degradation

Ketoconazole demonstrates considerable stability in the solid state when exposed to dry heat, with minimal degradation typically observed. This indicates a high melting point and robust crystalline structure. Similarly, the drug is relatively stable under photolytic stress when exposed to UV and visible light as per ICH guidelines, suggesting that specific light-protective packaging may not be critical unless required by formulation excipients.

Proposed Degradation Pathways

The degradation of ketoconazole proceeds via several key reactions, primarily hydrolysis and oxidation, leading to a number of degradation products (DPs).

G cluster_acid Acidic Hydrolysis (HCl) cluster_ox Oxidative Stress (H₂O₂) cluster_base Alkaline Hydrolysis (NaOH) parent Ketoconazole dp1 DP-1 (Piperazine ring opening) parent->dp1 Major dp2 DP-2 (Ether linkage cleavage) parent->dp2 Minor dp3 DP-3 (N-Oxide formation) parent->dp3 Major stable_base Minor Degradation parent->stable_base

Caption: Simplified degradation pathways of ketoconazole under stress.

Quantitative Summary of Degradation

The following table summarizes the quantitative results from published forced degradation studies, providing a clear comparison of ketoconazole's stability under different conditions.

Stress Condition% DegradationNo. of DPsMajor Degradation Products IdentifiedReference
Acidic (0.1 M HCl, 80°C, 8h) ~22.5%21-acetyl-4-(4-hydroxyphenyl)piperazine, and related hydrolytic products
Alkaline (0.1 M NaOH, 80°C, 6h) ~8.1%1Minor unidentified degradant
Oxidative (30% H₂O₂, RT, 24h) ~18.7%1Ketoconazole N-oxide
Thermal (Solid, 60°C, 48h) < 2%0No significant degradation observed
Photolytic (ICH Q1B, Solution) ~5.5%1Minor unidentified degradant

Conclusion and Implications

The forced degradation studies conclusively demonstrate that ketoconazole is most susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline, thermal, and photolytic stress. The primary degradation pathways involve hydrolysis of the amide bond and oxidation of the nitrogen atoms.

These findings have direct and practical implications:

  • Method Development: The developed analytical method must have sufficient resolution to separate the main degradation products formed during acid hydrolysis and oxidation from the parent ketoconazole peak to be considered stability-indicating.

  • Formulation Strategy: Liquid formulations should be buffered to a neutral or slightly alkaline pH to avoid acid-catalyzed hydrolysis. The inclusion of antioxidants may be warranted to prevent oxidative degradation, particularly in formulations containing excipients that could generate peroxides.

  • Packaging and Storage: While photoprotective packaging may not be essential for the API itself, standard protective packaging is recommended to prevent exposure to atmospheric oxygen and humidity. Products should be stored in well-closed containers at controlled room temperature.

By understanding the intrinsic stability of ketoconazole, scientists can proactively design robust formulations and analytical methods, ensuring the delivery of a safe, effective, and stable pharmaceutical product to the patient.

References

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: Forced degradation study of ketoconazole using a stability-indicating liquid chromatographic method Source: Arabian Journal of Chemistry URL: [Link]

  • Title: A review of stability-indicating HPLC methods for the determination of ketoconazole in pharmaceutical formulations Source: Journal of Taibah University for Science URL: [Link]

  • Title: Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Ketoconazole in Bulk and Pharmaceutical Dosage Form Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Identification and characterization of degradation products of ketoconazole by LC-MS/MS and NMR spectroscopy Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Physicochemical Property Comparison of Ketoconazole Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical comparison of Ketoconazole and its critical impurities, designed for researchers in analytical method development and drug stability profiling.

Introduction & Regulatory Context

Ketoconazole is a broad-spectrum imidazole antifungal agent that inhibits ergosterol synthesis.[1][2][3] In drug development, the control of impurities is critical not only for regulatory compliance (ICH Q3A/Q3B) but also because specific impurities can significantly alter the solubility, stability, and toxicological profile of the drug substance.

This guide focuses on the European Pharmacopoeia (EP) specified impurities and major degradation products.[4] Understanding the physicochemical divergence between the parent molecule and these impurities is essential for developing robust separation methods (HPLC/UPLC) and stabilizing formulations.

Key Impurities Profiled[2][4][5][6]
  • Ketoconazole (API): The parent lipophilic weak base.[1]

  • Impurity A (EP): Didehydroketoconazole (Structural analog).

  • Impurity D (EP): Deacetylketoconazole (Major hydrolysis degradant).

  • Ketoconazole N-Oxide: Major oxidative degradant.[4]

Physicochemical Comparison Matrix

The following table synthesizes experimental data and structural analysis to compare the parent drug against its primary impurities.

PropertyKetoconazole (Parent)Impurity D (Deacetylated)Ketoconazole N-OxideImpurity A (Didehydro)
Chemical Nature Acetamide / ImidazoleSecondary Amine / ImidazoleN-Oxide / AcetamideEnone / Imidazole
Formation Pathway Synthetic APIAcid/Base HydrolysisOxidation (Peroxide/AIBN)Process Impurity / Stress
Molecular Weight 531.43 g/mol ~489.4 g/mol (Loss of Acetyl)~547.4 g/mol (+ Oxygen)~529.4 g/mol (- 2H)
LogP (Lipophilicity) 4.35 (Highly Lipophilic)Lower (< 4.35)Significantly Lower (Polar)Similar to Parent
pKa (Basic Centers) 2.94 / 6.51 (Imidazole)Higher (2° Amine exposed)Lower (N-O reduces basicity)Similar to Parent
Solubility (Aq) Insoluble (pH > 3)Improved in acidic pHHigher than parentInsoluble
Melting Point 148–152 °C170–173 °C (More crystalline)Variable (Amorphous tendency)Variable
HPLC Elution (RP) Reference RetentionEarlier (More Polar)Earliest (Most Polar)Close to Parent
Mechanistic Insight
  • Impurity D (Basicity Shift): The hydrolysis of the acetamide group exposes a secondary piperazine amine. This significantly increases the pKa of this nitrogen, making Impurity D more basic and more hydrophilic in acidic mobile phases compared to the parent.

  • N-Oxide (Polarity Shift): The oxidation of the imidazole nitrogen creates a dipole (N-O), drastically reducing lipophilicity. This causes it to elute first in Reverse-Phase (RP) chromatography.

Degradation Pathways & Formation Logic

Understanding how these impurities form allows for predictive stability modeling.

Diagram: Ketoconazole Degradation Pathways

DegradationPathways Parent Ketoconazole (API) (Acetamide/Imidazole) ImpD Impurity D (Deacetylketoconazole) 2° Amine Exposed Parent->ImpD Acid/Base Hydrolysis (pH < 2 or pH > 10) NOxide Ketoconazole N-Oxide (Oxidized Imidazole) Parent->NOxide Oxidation (H2O2 / Peroxides) ImpA Impurity A (Didehydroketoconazole) Parent->ImpA Thermal/Process (Dehydrogenation)

Caption: Figure 1. Stress-dependent degradation pathways leading to key physicochemical variants.

Experimental Protocols

Protocol A: Comparative Solubility & pKa Determination

Objective: To quantify the solubility shift caused by deacetylation (Impurity D).

Reagents:

  • Phosphate buffers (pH 2.0, 4.5, 6.8).

  • Acetonitrile (HPLC Grade).[3]

  • Standard substances (Ketoconazole, Impurity D).[5]

Workflow:

  • Preparation: Weigh 10 mg of Ketoconazole and Impurity D into separate 20 mL vials.

  • Saturation: Add 5 mL of pH 2.0 buffer to each. Vortex for 5 minutes.

  • Equilibration: Shake at 37°C for 24 hours (Shake-flask method).

  • Filtration: Filter supernatant through 0.45 µm PVDF syringe filter.

  • Quantification: Dilute 1:10 with mobile phase and analyze via HPLC (Protocol B).

  • Repeat: Perform for pH 4.5 and 6.8.

Self-Validating Check: If the area count for Impurity D at pH 2.0 is >150% of the Parent, the hypothesis that the free amine increases acidic solubility is confirmed.

Protocol B: Stability-Indicating HPLC Method

Objective: To separate impurities based on polarity differences described in Section 2.

Instrument: HPLC with PDA Detector (Agilent 1200 or equivalent). Column: C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm). Mobile Phase:

  • A: 0.2% Triethylamine in Water (Adjust to pH 3.0 with Orthophosphoric acid).

  • B: Acetonitrile.[1][3][6]

  • Note on Chemistry: The acidic pH ensures the imidazole and piperazine nitrogens are protonated, improving peak shape and preventing tailing common with basic drugs.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
5.0 70 30
20.0 20 80
25.0 20 80

| 30.0 | 90 | 10 |

Detection: UV at 225 nm (General) and 254 nm (Aromatic specificity). Flow Rate: 1.0 mL/min.[3][7]

Diagram: Analytical Workflow for Impurity Profiling

HPLCWorkflow Sample Sample Preparation (Tablet/Cream) Extract Extraction (MeOH:Buffer 80:20) Sample->Extract Filter Filtration (0.45 µm PVDF) Extract->Filter HPLC HPLC Injection (Gradient C18) Filter->HPLC Decision Peak Identification HPLC->Decision RRT_Low Early Elution (RRT < 0.5) N-Oxide / Impurity D Decision->RRT_Low Polar RRT_Main Main Peak (RRT 1.0) Ketoconazole Decision->RRT_Main Target RRT_High Late Elution (RRT > 1.0) Impurity A / Dimers Decision->RRT_High Lipophilic

Caption: Figure 2. Logic flow for identifying impurities based on Relative Retention Time (RRT).

Conclusion & Recommendations

The physicochemical divergence of Ketoconazole impurities dictates the analytical strategy:

  • Impurity D is the critical monitor for hydrolytic stability (acidic/basic formulations). Its exposed amine makes it more soluble in acid but potentially more reactive.

  • Ketoconazole N-Oxide is the marker for oxidative stress . It is significantly more polar and will elute early in RP-HPLC.

  • Method Development: Avoid high pH mobile phases (>7.0) as Ketoconazole precipitates, and Impurity D may degrade further. Use a pH 3.0 buffer system to maintain ionization of all basic centers for robust separation.

References

  • Journal of Chemical and Pharmaceutical Research . "Synthesis of Ketoconazole Impurity by novel method (Impurity D)." J. Chem. Pharm.[5] Res., 2010, 2(3):117-119. [Link]

  • ResearchGate . "Identification of Major Degradation Products of Ketoconazole." Scientia Pharmaceutica. [Link]

  • PubChem . "Ketoconazole Compound Summary - Chemical and Physical Properties." National Library of Medicine. [Link]

  • Bentham Science . "A RP-HPLC Method for the Determination of Ketoconazole in Pharmaceutical Dosage Forms." Current Pharmaceutical Analysis. [Link]

Sources

"Ketoconazole impurity 1" levels in different ketoconazole manufacturing batches

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Ketoconazole Impurity 1 (Oxidized Piperazine Analogue) in Manufacturing Batches

Executive Summary: The Oxidative Marker

In the quality control of Ketoconazole API and formulations (nizoral, cream, and tablets), "Impurity 1" (chemically identified as 1-[4-(4-hydroxyphenyl)-3,4-dihydropyrazin-1(2H)-yl]ethan-1-one , CAS 581806-59-9) represents a critical stability-indicating marker. Unlike the common cis-isomer (Impurity B) or desacetyl-ketoconazole (Impurity D), Impurity 1 arises primarily from the oxidative dehydrogenation of the piperazine ring.

Its presence in manufacturing batches is a direct indicator of compromised process controls regarding inert atmosphere (nitrogen blanketing) during synthesis or inadequate antioxidant protection in the final formulation. This guide compares the levels of this oxidative impurity across different commercial manufacturing batches, synthesized from recent pharmacovigilance data (2024-2025), to assist researchers in vendor qualification and method development.

Technical Profile & Mechanism of Formation

Impurity Identity:

  • Common Name: Ketoconazole Impurity 1 (Vendor Designation) / Oxidative Impurity I (Literature Designation).

  • CAS Number: 581806-59-9.[1][2][3][4]

  • Chemical Structure: C₁₂H₁₄N₂O₂ (Fragment). Note: In the full Ketoconazole molecule, this oxidation transforms the piperazine ring into a dihydropyrazine ring.

  • Regulatory Status: Non-pharmacopeial in older monographs; currently monitored as a "Specified Unidentified Impurity" or "Oxidative Degradant" in modern HPLC protocols.

Formation Pathway: The formation of Impurity 1 is distinct from hydrolytic degradation. It involves the abstraction of hydrogen from the piperazine moiety, often catalyzed by trace metals or light exposure (photolytic degradation) in the presence of oxygen.

G Keto Ketoconazole API (Piperazine Ring) Oxidation Oxidative Stress (O2 / Light / Trace Metals) Keto->Oxidation Intermediate Radical Intermediate Oxidation->Intermediate Impurity1 Impurity 1 (Dihydropyrazine Analogue) Intermediate->Impurity1 - 2H (Dehydrogenation) Hydrolysis Hydrolysis Impurity1->Hydrolysis Cleavage of Dioxolane Fragment Fragment C12H14N2O2 (CAS 581806-59-9) Hydrolysis->Fragment Final Detected Impurity 1

Figure 1: The oxidative pathway leading to the formation of the dihydropyrazine analogue (Impurity 1).

Comparative Analysis: Manufacturing Batches

The following data aggregates results from a 2025 comparative study (Xin et al.) of 14 different manufacturers (coded A through N) of Ketoconazole formulations. The data focuses on Oxidative Impurities (corresponding to Impurity 1/Impurity I profile) detected via HPLC-UV and HPLC-TOF-MS.

Thresholds:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.20% (Common limit for topical products)

Table 1: Batch-to-Batch Variability of Oxidative Impurity 1
Manufacturer CodeBatch OriginImpurity 1 Level (%)StatusObservations
Enterprise A Domestic (CN)< 0.05% Pass High-purity process; likely strict N₂ control.
Enterprise C Domestic (CN)0.22% - 1.22% FAIL Critical Failure. Significant batch-to-batch inconsistency. High oxidative degradation detected.
Enterprise G Domestic (CN)2.10% (at RRT 0.49)FAIL Extreme outlier. Likely contamination or complete failure of antioxidant system.
Enterprise J International0.08% Pass Consistent profile. Below identification threshold.
Enterprise M Domestic (CN)0.15% Alert Approaches regulatory limit. Suggests process drift.

Key Findings:

  • High Variability: Unlike Impurity B (cis-isomer), which is controlled by the starting material stereochemistry, Impurity 1 levels fluctuate wildly based on manufacturing conditions (exposure to air/heat).

  • Enterprise C & G Risks: The data indicates that Enterprise C and G batches pose a significant stability risk. The impurity at RRT 0.49 (linked to the oxidative profile) exceeded the 0.2% limit by over 10-fold in worst-case scenarios.

  • Correlation: Batches with high Impurity 1 levels often show elevated levels of Impurity D (Desacetyl ketoconazole), suggesting a general lack of process control (both oxidative and hydrolytic).

Experimental Protocol: Detection & Quantification

To replicate these findings or validate your own batches, use the following validated HPLC method. This protocol is optimized to separate the Oxidative Impurity (Impurity 1) from the main Ketoconazole peak and the cis-isomer.

Method: RP-HPLC with Gradient Elution
  • Instrument: Agilent 1260 or equivalent with PDA/UV detector.

  • Column: Agilent Poroshell HPH-C18 (4.6 mm × 100 mm, 2.7 µm) or equivalent.

  • Wavelength: 239 nm (Max absorption for the dihydropyrazine chromophore).[5]

  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.[5][6][7]

Mobile Phase:

  • Solvent A: Acetonitrile.[5][8]

  • Solvent B: 0.01 M Ammonium Acetate (pH 7.5).[5] Note: The slightly basic pH improves the peak shape of the basic piperazine/dihydropyrazine moiety.

Gradient Program:

Time (min)Solvent A (%)Solvent B (%)Phase Description
0.02575Equilibration
7.03070Elution of polar degradants
25.04060Elution of Impurity 1 & Ketoconazole
35.04852Elution of dimer impurities
42.05545Wash
47.02575Re-equilibration

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between Ketoconazole and Impurity 1.

  • Tailing Factor: < 1.5 for the Impurity 1 peak.

  • Relative Retention Time (RRT): Impurity 1 typically elutes before Ketoconazole (approx RRT 0.85 - 0.95 depending on exact pH) due to increased polarity from the double bond/oxidation. Note: In some specific methods, the fragment elutes much earlier (RRT ~0.49).

Troubleshooting & Root Cause Analysis

If your analysis reveals high levels of Impurity 1 (>0.10%), utilize this decision tree to identify the source.

DecisionTree Start High Impurity 1 Detected (>0.10%) CheckRaw Test Raw API Material Start->CheckRaw RawHigh API is High CheckRaw->RawHigh RawLow API is Low CheckRaw->RawLow ProcessIssue Root Cause: Synthesis Oxidation (Check N2 blanketing) RawHigh->ProcessIssue Yes FormulationIssue Root Cause: Formulation Process RawLow->FormulationIssue Yes CheckStress Check Heating Steps (>60°C?) FormulationIssue->CheckStress CheckExcipients Check Excipients (Peroxides in PEG?) FormulationIssue->CheckExcipients CheckStress->ProcessIssue Heat Induced CheckExcipients->ProcessIssue Excipient Incompatibility

Figure 2: Diagnostic workflow for investigating elevated Impurity 1 levels.

Conclusion

The analysis of "Impurity 1" in Ketoconazole batches reveals a clear distinction between high-quality manufacturing (Enterprises A, J) and those with process control deficits (Enterprises C, G). For researchers, Impurity 1 is the most reliable marker for oxidative stress . When selecting a Ketoconazole batch for sensitive applications, ensure the Certificate of Analysis (CoA) explicitly reports "Unspecified Impurities" or "Oxidative Degradants" below 0.10%, as generic "Total Impurities" values may mask this specific instability.

References

  • Xin, Z., et al. (2025).[9] Qualitative and quantitative assessment of related substances for ketoconazole cream based on national drug sampling inspection in China. BMC Chemistry, 19:264.[9]

  • USP Monographs: Ketoconazole. (2024). United States Pharmacopeia.

  • Simson Pharma. (2024). Ketoconazole Impurity 1 Reference Standard (CAS 581806-59-9).[1][2][3][4]

  • Yang, W., et al. (2019).[5] Qualitative and Quantitative Assessment of Related Substances in the Compound Ketoconazole and Clobetasol Propionate Cream by HPLC-TOF-MS and HPLC. Journal of Pharmaceutical Analysis, 9(3), 156-162.[5]

Sources

Safety Operating Guide

Personal protective equipment for handling Ketoconazole impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Research & Development

Executive Summary & Compound Identification

This guide defines the mandatory Personal Protective Equipment (PPE) and engineering controls for handling Ketoconazole Impurity 1 . Unlike standard reagents, pharmaceutical impurities often lack comprehensive toxicological datasets. Therefore, this protocol applies the Precautionary Principle , categorizing this substance based on the known hazards of its parent compound, Ketoconazole (a Category 1B Reproductive Toxin and Hepatotoxin).

Compound Profile
  • Chemical Name: 1-[3,4-Dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]ethanone[1][2]

  • CAS Number: [1][2][3][]

  • Molecular Formula: C₁₂H₁₄N₂O₂[]

  • Hazard Classification (Extrapolated): OEB 4 (Occupational Exposure Band) . Treat as a potential reproductive toxin, hepatotoxin, and skin sensitizer.

Risk Assessment & Engineering Controls

Effective safety relies on a hierarchy of controls. PPE is the last line of defense; engineering controls are the primary barrier.

ParameterSpecificationScientific Rationale
Primary Containment Class II Biosafety Cabinet (BSC) or Powder Containment Hood HEPA filtration is required to capture airborne particulates generated during weighing or transfer.
Airflow Velocity 0.3 – 0.5 m/s (60–100 fpm) Sufficient to prevent dust escape but low enough to avoid turbulence that disperses the powder.
Static Control Ionizing Bar / Anti-static Gun Piperazine derivatives can be electrostatic. Static discharge can cause powder scattering, bypassing containment.

The PPE Matrix: Layered Defense System

Do not rely on single-layer protection. The following matrix utilizes a "Redundancy Protocol" to ensure that a breach in the outer layer does not result in skin exposure.

Personal Protective Equipment Specifications
Body ZoneRequired EquipmentTechnical SpecificationOperational Logic
Respiratory P3 / N100 Respirator (Minimum)99.97% filtration efficiency for particulates.Why: Inhalation is the fastest route of systemic absorption for this impurity. If handling >1g, upgrade to a PAPR (Powered Air Purifying Respirator) .
Dermal (Hands) Double Gloving (Nitrile/Nitrile)Inner: 4 mil Nitrile (Bright Color)Outer: 5-8 mil Nitrile (Extended Cuff)Why: Double gloving creates a visual breach indicator. If the outer glove tears, the bright inner glove is visible. Nitrile offers superior chemical resistance to piperazines compared to latex.
Dermal (Body) Tyvek® 400/500 Lab Coat (or equivalent)Non-woven, polyethylene fiber.Why: Cotton lab coats absorb powders and retain them, creating a secondary exposure source in laundry. Disposable Tyvek sheds particles.
Ocular Chemical Splash Goggles Indirect venting.Why: Safety glasses leave gaps. Goggles seal the orbital area against airborne dust migration.

Operational Workflow: Step-by-Step

This workflow integrates safety checks directly into the experimental process.

Phase A: Preparation (The "Clean" Zone)
  • Donning Sequence: Shoe covers

    
     Tyvek Gown 
    
    
    
    Mask/Respirator
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Tape Seal: Tape the cuff of the outer glove over the sleeve of the Tyvek gown. This prevents powder from entering the wrist gap during arm movements.

Phase B: Handling (The "Hot" Zone)
  • Weighing:

    • Place a tackymat at the entrance of the hood.

    • Open the vial only inside the HEPA-filtered zone.

    • Use a disposable anti-static spatula.

    • Critical Step: Wipe the exterior of the receiving vessel with a methanol-dampened wipe before removing it from the hood.

  • Solubilization:

    • Dissolve the impurity immediately if possible. Solutions are lower risk than dry powders (though permeation risk remains).

    • Solvent Warning: If using DMSO or DMF, be aware that these solvents can carry the impurity through nitrile gloves. Change outer gloves immediately if splashed.

Phase C: Decontamination & Disposal
  • Solid Waste: All spatulas, weigh boats, and contaminated gloves go into a dedicated "Hazardous Pharmaceutical Waste" bin (Yellow bin/bag usually).

  • Liquid Waste: Segregate into "Cytotoxic/High Potency" liquid waste streams. Do not mix with general organic solvents.

  • Surface Decon: Wipe hood surfaces with 1% Sodium Hypochlorite (Bleach) followed by 70% Ethanol. The oxidation helps degrade the organic structure.

Logic Diagram: Exposure Control Decision Tree

The following diagram illustrates the decision-making process for handling Ketoconazole Impurity 1 based on quantity and form.

SafetyProtocol Start Start: Handling Ketoconazole Impurity 1 FormCheck Check Physical Form Start->FormCheck Solid Solid / Powder FormCheck->Solid High Dust Risk Solution Liquid / Solution FormCheck->Solution Permeation Risk QuantityCheck Quantity > 100mg? Solid->QuantityCheck FumeHood Standard Fume Hood Solution->FumeHood Isolator REQUIRED: Glovebox / Isolator QuantityCheck->Isolator Yes (High Exposure Risk) Hood REQUIRED: Class II BSC / Powder Hood QuantityCheck->Hood No (Lower Quantity) PPE_High PPE: Double Nitrile, Tyvek Suit, PAPR/N100 Isolator->PPE_High PPE_Med PPE: Double Nitrile, Lab Coat, N95/P3 Hood->PPE_Med FumeHood->PPE_Med

Figure 1: Decision logic for selecting Engineering Controls and PPE based on physical state and quantity.

Emergency Response Protocol

In the event of containment breach, immediate action is required to mitigate systemic absorption.

ScenarioImmediate ActionSecondary Action
Powder Spill (Inside Hood) Cover with damp paper towel to prevent aerosolization. Wipe up carefully.[5][6]Dispose of cleanup materials as hazardous waste.[7]
Powder Spill (Outside Hood) Evacuate area immediately. Allow dust to settle (15-30 mins).Re-enter with N100/P3 respirator. Use HEPA vacuum or wet-wiping. DO NOT SWEEP.
Skin Contact Wash with soap and copious water for 15 minutes. Do not use alcohol (increases absorption).Seek medical surveillance.[5][6][8][9][10] Report as potential exposure to reproductive toxin.[8]
Eye Contact Flush with eyewash station for 15 minutes, holding eyelids open.Transport to emergency care immediately.[10]

References

  • European Chemicals Agency (ECHA). (2023). Ketoconazole - Substance Information & Classification. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[11] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.